molecular formula C10H8N2O B3021109 Quinoline-5-carboxamide CAS No. 175533-32-1

Quinoline-5-carboxamide

Cat. No.: B3021109
CAS No.: 175533-32-1
M. Wt: 172.18 g/mol
InChI Key: LZHJFZLHEGJWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-5-carboxamide is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoline-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHJFZLHEGJWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175533-32-1
Record name 5-Quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175533-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Biological Activity Profile of Quinoline-5-Carboxamide Scaffolds: A Medicinal Chemist's Compass

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, aromatic structure and hydrogen bonding capabilities allow it to effectively interact with a multitude of biological targets.[3] When functionalized with a carboxamide group, particularly at the 5-position, the resulting scaffold unlocks a vast and potent pharmacological landscape. This guide provides a comprehensive exploration of the quinoline-5-carboxamide core, detailing its diverse biological activities, underlying mechanisms, and the experimental frameworks used for its evaluation.

The Synthetic Keystone: Forging the Quinoline-5-Carboxamide Core

The therapeutic potential of any scaffold is intrinsically linked to its synthetic accessibility. The quinoline-5-carboxamide structure is typically assembled through a convergent synthesis strategy, which allows for late-stage diversification—a critical advantage in drug discovery for building structure-activity relationship (SAR) libraries. The general approach involves the formation of an amide bond between a quinoline-5-carboxylic acid precursor and a desired amine.

Generalized Synthetic Workflow

The choice of coupling reagent and reaction conditions is pivotal for achieving high yields and purity. Reagents like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (BOP) are often employed due to their high efficiency in amide bond formation.[4]

G cluster_start Starting Materials cluster_process Core Reaction A Quinoline-5-Carboxylic Acid C Amide Coupling Reaction A->C B Primary/Secondary Amine (R-NH2) B->C F Purification (e.g., Chromatography) C->F D Coupling Agent (e.g., BOP reagent) Base (e.g., Triethylamine, TEA) D->C Reagents & Conditions E Quinoline-5-Carboxamide Derivative F->E

Caption: Generalized workflow for synthesizing quinoline-5-carboxamide derivatives.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinoline-5-carboxamide derivatives have demonstrated significant potential as anticancer agents, operating through a variety of mechanisms to inhibit tumor growth and survival.[5][6]

Mechanisms of Action

The anticancer effects of these scaffolds are not monolithic; they target multiple hallmarks of cancer.[7]

  • Cell Cycle Arrest & Apoptosis Induction: Certain derivatives can halt the cell division cycle and trigger programmed cell death (apoptosis). For example, studies on 8-hydroxyquinoline-5-sulfonamide derivatives, which share structural similarities, have shown they can increase the transcriptional activity of cell cycle regulators like p53 and p21 and alter the expression of apoptotic genes such as BCL-2 and BAX.[3]

  • Enzyme Inhibition: The quinoline core is structurally similar to purines, allowing it to fit into the nucleotide-binding pockets of enzymes crucial for cancer progression.[8] Key targets include:

    • Topoisomerases: Enzymes that manage DNA topology and are vital for replication. Their inhibition leads to DNA damage and cell death.[6]

    • Protein Kinases: These enzymes are often dysregulated in cancer, leading to uncontrolled cell signaling. Quinoline carboxamides can act as potent kinase inhibitors.[6][7]

  • Inhibition of Angiogenesis: Some compounds can prevent the formation of new blood vessels that tumors need to grow and metastasize.[5]

G cluster_targets Cellular Targets cluster_effects Cellular Effects QC Quinoline-5-Carboxamide Derivative PK Protein Kinases QC->PK Inhibits Topo Topoisomerases QC->Topo Inhibits Apoptosis Apoptotic Regulators (Bcl-2, Bax) QC->Apoptosis Modulates Signal Signal Transduction Blocked PK->Signal DNA DNA Damage Topo->DNA PCD Programmed Cell Death (Apoptosis) Apoptosis->PCD Outcome Inhibition of Tumor Growth Signal->Outcome DNA->Outcome PCD->Outcome

Caption: SAR summary showing how substitutions on the core scaffold influence activity.

Summary of Biological Data

The following table summarizes representative data for various quinoline derivatives, highlighting the scaffold's potency across different therapeutic areas.

Compound ClassTarget/OrganismAssayPotency (IC₅₀ / MIC)Reference
8-hydroxyquinoline-5-sulfonamideHuman Cancer Cell Lines (C-32, MDA-MB-231, A549)Cell ViabilityComparable to Cisplatin[3]
Quinoline-based hybrid (7b)Staphylococcus aureusMIC2 µg/mL (5 µM)[9]
Quinoline-based hybrid (7b)Mycobacterium tuberculosis H37RvMIC10 µg/mL (24 µM)[9]
Quinoline-4-carboxamide (Optimized)Plasmodium falciparumEC₅₀Low nanomolar[10]
Quinoline-4-carboxamide (Optimized)P. berghei (in vivo mouse model)ED₉₀< 1 mg/kg (oral)[10]
Quinoline derivativeBrain Cell Lines (BV-2, C6, HT-22)NeuroprotectionActive at < 5 µM[11]

Conclusion and Future Outlook

The quinoline-5-carboxamide scaffold represents a highly versatile and pharmacologically potent platform for modern drug discovery. Its synthetic tractability allows for extensive chemical exploration, leading to compounds with robust activity against cancer, infectious diseases, and neurological disorders. The discovery of novel mechanisms, such as the inhibition of PfEF2 in malaria, underscores the scaffold's capacity to yield next-generation therapeutics. Future research should focus on leveraging computational modeling to refine SAR, optimizing pharmacokinetic properties to enhance in vivo efficacy, and exploring synergistic combinations with existing therapies to overcome drug resistance. For drug development professionals, the quinoline-5-carboxamide core is not just a chemical entity but a wellspring of therapeutic possibility.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Synthesis of Quinoline. (2021). YouTube. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PMC. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC - NIH. [Link]

  • Representative examples of quinolone-carboxamide-based anticancer agents. (n.d.). ResearchGate. [Link]

  • Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019). SciSpace. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. [Link]

  • (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2015). ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). PubMed. [Link]

  • LSD. (n.d.). Wikipedia. [Link]

  • Quinolinic acid. (n.d.). Wikipedia. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025). ResearchGate. [Link]

  • (PDF) Effects of quinoline-based compounds on neuronal cells. (2016). ResearchGate. [Link]

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. (2009). CSIRO Publishing. [Link]

  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. (2023). ACS Publications. [Link]

Sources

An In-Depth Technical Guide to the Synthetic Pathways of Quinoline-5-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Quinoline-5-Carboxamide Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a vast spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] When functionalized at the C-5 position with a carboxamide linkage, the resulting architecture offers a unique combination of rigidity and hydrogen bonding capabilities, making it a highly sought-after motif in modern drug design.[2] This guide provides a comprehensive review of the principal synthetic strategies for accessing quinoline-5-carboxamides, moving beyond a simple recitation of protocols to explore the causal logic behind methodological choices, ensuring a robust and adaptable understanding for the research professional.

Part 1: Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of quinoline-5-carboxamide can be approached from two primary strategic directions, dictated by the timing of the key bond formations. The choice between these pathways hinges on the availability of starting materials, desired substitution patterns, and the overall complexity of the target molecule.

  • Strategy A: Late-Stage Amidation (Quinoline Core First) : This is the most common and versatile approach. The strategy involves the initial construction of the quinoline-5-carboxylic acid core, followed by the formation of the amide bond in one of the final synthetic steps. This pathway is highly modular, allowing for the synthesis of a single, advanced quinoline acid intermediate which can then be coupled with a diverse library of amines.

  • Strategy B: Early-Stage Amidation (Quinoline Ring Formation Last) : In this alternative strategy, the carboxamide functionality is installed on an aromatic precursor prior to the cyclization reaction that forms the quinoline ring. This convergent approach can be highly efficient if the requisite starting materials are readily accessible.

G cluster_0 Retrosynthetic Analysis cluster_1 Strategy A: Late-Stage Amidation cluster_2 Strategy B: Early-Stage Amidation Target Quinoline-5-Carboxamide Amide_Bond Amide Bond Formation Target->Amide_Bond Disconnect C(O)-N Bond Friedlander Quinoline Ring Formation (e.g., Friedländer) Target->Friedlander Disconnect Quinoline Ring QCA Quinoline-5-Carboxylic Acid Amide_Bond->QCA Amine Amine (R-NH2) Amide_Bond->Amine Quinoline_Synth Quinoline Ring Synthesis QCA->Quinoline_Synth Disconnect Quinoline Ring Aniline_Precursor Substituted Aniline Quinoline_Synth->Aniline_Precursor Amino_Benzamide o-Aminoaryl Amide Friedlander->Amino_Benzamide Methylene_Ketone α-Methylene Ketone Friedlander->Methylene_Ketone

Caption: High-level retrosynthetic strategies for quinoline-5-carboxamide.

Part 2: Pathway A: Synthesis via Late-Stage Amidation

This pathway is the workhorse for producing diverse quinoline-5-carboxamide libraries due to its strategic separation of the quinoline core synthesis from the amide coupling diversification step.

Constructing the Key Intermediate: Quinoline-5-Carboxylic Acid

The cornerstone of this strategy is the efficient synthesis of quinoline-5-carboxylic acid. While various methods exist for quinoline synthesis, the Skraup synthesis remains a powerful and classic choice for accessing the core from simple aniline precursors.[3][4]

The Skraup synthesis involves the reaction of an aromatic amine (e.g., 3-aminobenzoic acid) with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[4] The reaction proceeds through several key stages:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1]

  • Michael Addition: The aniline derivative undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization & Dehydration: The intermediate then undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is oxidized by the oxidizing agent to yield the final aromatic quinoline ring system.[3]

G A 3-Aminobenzoic Acid + Glycerol B H2SO4 (cat.) Nitrobenzene (oxidant) A->B C Skraup Reaction (Dehydration, Michael Add., Cyclization, Oxidation) B->C D Quinoline-5-Carboxylic Acid C->D

Caption: Conceptual workflow for Skraup synthesis of the key intermediate.

The Amide Coupling Step: From Carboxylic Acid to Carboxamide

The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental and frequently performed reactions in drug development. Direct condensation requires prohibitively high temperatures; therefore, the process universally relies on the in situ activation of the carboxylic acid to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.

A traditional and robust method for activating a carboxylic acid is its conversion to a highly reactive acyl chloride.

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this transformation.

  • Mechanism: These reagents convert the carboxylic acid's hydroxyl group into an excellent leaving group, facilitating its displacement by a chloride ion to form the acyl chloride. The subsequent addition of an amine to the acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, rapidly forms the desired amide.

  • Causality & Insight: This method is powerful and cost-effective. However, the harsh, acidic conditions and the high reactivity of the acyl chloride intermediate can be incompatible with molecules bearing sensitive functional groups (e.g., acid-labile protecting groups, other nucleophilic sites).

To overcome the limitations of acyl chlorides, a vast array of milder and more selective "coupling reagents" have been developed, many originating from the field of peptide synthesis.[5] These reagents generate an activated intermediate in situ under neutral or basic conditions, offering superior functional group tolerance.

  • Uronium/Phosphonium Reagents (e.g., HATU, HBTU, PyBOP): These are among the most efficient and reliable modern coupling reagents.

    • Mechanism of Action (HATU Example):

      • The carboxylic acid is deprotonated by a non-nucleophilic base (e.g., DIPEA).

      • The resulting carboxylate anion attacks the electrophilic carbon of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

      • This generates a highly reactive O-acylisouronium intermediate, which rapidly rearranges to form an even more stable and highly activated HOAt ester.

      • This active ester is then cleanly displaced by the amine nucleophile to form the thermodynamically stable amide bond, regenerating the HOAt byproduct.

    • Causality & Insight: The use of additives like HOAt (or HOBt in HBTU) is critical. They act as acyl transfer catalysts, converting the initial, more transient activated species into a more stable active ester. This strategy minimizes side reactions, such as the epimerization of chiral centers adjacent to the carboxyl group, which is a critical consideration in medicinal chemistry.

G cluster_mech HATU-Mediated Amide Coupling Mechanism RCOOH R-COOH Quinoline-5-Carboxylic Acid HATU HATU Coupling Reagent RCOOH->HATU 1. Deprotonation & Activation ActiveEster HOAt Active Ester Highly Electrophilic HATU->ActiveEster 2. Formation of Active Ester DIPEA DIPEA Non-nucleophilic Base DIPEA->HATU 1. Deprotonation & Activation Amide R-C(O)NH-R' Quinoline-5-Carboxamide ActiveEster->Amide 3. Nucleophilic Attack Amine R'-NH2 Amine Nucleophile Amine->Amide 3. Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide bond formation.

MethodActivating Reagent(s)Base RequiredSolventsAdvantagesDisadvantages
Acyl Chloride SOCl₂ or (COCl)₂Yes (e.g., TEA, Pyridine)Aprotic (DCM, THF)High reactivity, cost-effective, simple workup for byproducts.Harsh conditions, low functional group tolerance, safety concerns.
Carbodiimide EDC, DCC (+ HOBt)Optional/DIPEAAprotic (DCM, DMF)Mild conditions, widely used.DCC produces insoluble DCU byproduct; potential for racemization without additive.
Uronium Salt HATU, HBTUYes (DIPEA)Polar Aprotic (DMF, NMP)Very fast, high yielding, low racemization, suitable for difficult couplings.[6]Higher cost, byproducts are water-soluble.

This protocol is a representative example for the synthesis of a quinoline-5-carboxamide from quinoline-5-carboxylic acid and a generic primary amine using HATU.[6]

  • Materials:

    • Quinoline-5-carboxylic acid (1.0 eq)

    • Amine hydrochloride salt (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add quinoline-5-carboxylic acid (1.0 eq) and the amine hydrochloride salt (1.1 eq).

    • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

    • Add HATU (1.2 eq) to the solution. The mixture may become heterogeneous.

    • Slowly add DIPEA (3.0 eq) dropwise to the stirring mixture at room temperature. The first equivalent of base neutralizes the amine salt, while the subsequent equivalents facilitate the coupling reaction.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., LC-MS or TLC).

    • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, saturated aqueous sodium chloride (brine).

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure quinoline-5-carboxamide.

  • Self-Validating System & Trustworthiness: The success of this protocol relies on the purity and stoichiometry of the reagents. The use of anhydrous solvent is critical as water will hydrolyze the activated intermediate. Monitoring by LC-MS allows for precise determination of reaction completion and identification of any side products. The multi-step aqueous workup is designed to remove the DMF solvent and the water-soluble byproducts (unreacted HATU, HOAt, and DIPEA salts).

Part 3: Pathway B: Synthesis via Friedländer Annulation

The Friedländer synthesis offers a powerful convergent route to quinolines by condensing an ortho-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or β-ketoester).[7][8][9] To apply this to quinoline-5-carboxamide synthesis, one would start with an ortho-amino benzamide derivative.

  • Mechanism: The reaction is typically catalyzed by either acid or base.[2] It initiates with the formation of a Schiff base between the aromatic amine and the carbonyl of the coupling partner, or an initial aldol-type condensation. This is followed by an intramolecular cyclization and dehydration (aromatization) to furnish the quinoline ring.[7]

  • Strategic Insight: This pathway is highly efficient for constructing substituted quinolines in a single step. However, its primary limitation is the synthetic accessibility of the required ortho-aminoaryl amide precursors, which can be more complex to prepare than the simple anilines used in the Skup synthesis.

G Start_A 2-Amino-3-acetyl-benzamide (o-Aminoaryl Amide) Reaction Friedländer Annulation (Acid or Base Catalyst, Heat) Start_A->Reaction Start_B Acetone (α-Methylene Ketone) Start_B->Reaction Product 2,4-Dimethylquinoline-5-carboxamide Reaction->Product

Caption: General scheme of the Friedländer synthesis for a quinoline-5-carboxamide.

Part 4: Conclusion and Strategic Recommendations

The synthesis of quinoline-5-carboxamides is dominated by two robust strategies.

  • Pathway A (Late-Stage Amidation) is unquestionably the more flexible and commonly employed route. Its modular nature allows for the rapid generation of diverse analogue libraries from a common quinoline-5-carboxylic acid intermediate. For programs requiring extensive Structure-Activity Relationship (SAR) exploration around the amide functionality, this pathway is the logical choice. The use of modern uronium-based coupling reagents like HATU provides a reliable, high-yielding, and mild method for the critical amide bond-forming step.

  • Pathway B (Friedländer Annulation) provides a more convergent and potentially shorter route. It is an excellent option when the target molecule has a specific substitution pattern and the corresponding ortho-aminoaryl amide precursor is synthetically accessible or commercially available.

The optimal synthetic design will always be dictated by the specific goals of the research program, balancing factors of cost, time, scale, and chemical diversity. A thorough understanding of the mechanistic underpinnings of both quinoline ring formation and amide bond coupling is paramount for troubleshooting and adapting these powerful synthetic tools to the unique challenges presented by each new target molecule.

References

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Google Books.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. (n.d.). Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Friedländer synthesis. (n.d.). Wikipedia.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). PubMed.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • The Friedländer Synthesis of Quinolines. (2005, July 15). Semantic Scholar.
  • Skraup reaction. (n.d.). Wikipedia.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.

Sources

Methodological & Application

Application Note: Solvent Selection & Recrystallization Protocol for Quinoline-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The purification of quinoline-5-carboxamide presents a classic dichotomy in organic process development: balancing the lipophilicity of the fused aromatic quinoline ring with the high polarity and hydrogen-bonding potential of the primary amide moiety.[1] While chromatography is effective for early-phase discovery, it is non-scalable and cost-prohibitive for development.[1]

This guide provides a rational, first-principles approach to solvent selection, moving beyond trial-and-error. We prioritize Class 3 solvents (low toxicity) to align with ICH Q3C guidelines. The core strategy leverages the temperature-dependent solubility differential of the amide functionality while utilizing the quinoline ring's aromaticity to drive crystal lattice packing.[1]

Key Chemical Challenges[1]
  • High Melting Point: Primary amides often possess high lattice energy due to intermolecular hydrogen bonding (

    
    ), leading to poor solubility in low-boiling solvents.[1]
    
  • "Oiling Out": Rapid cooling or incorrect solvent polarity often results in the formation of an amorphous oil rather than a crystalline solid.[1]

  • Basic Nitrogen: The quinoline nitrogen (

    
    ) is susceptible to protonation; acidic impurities in solvents can lead to salt formation, altering solubility profiles unpredictably.[1]
    

Physicochemical Analysis & Solvent Logic

To select the correct solvent, we must analyze the solute-solvent interactions.[1]

Structural FeatureInteraction TypeImplication for Solvent Choice
Quinoline Ring

-

Stacking, Hydrophobic
Soluble in aromatic hydrocarbons (Toluene) and chlorinated solvents (DCM).[1]
Amide Group (-CONH2) H-Bond Donor & AcceptorRequires polar solvents (Alcohols, Esters) to disrupt lattice energy.[1]
Basic Nitrogen (N-1) Proton AcceptorAvoid acidic solvents (e.g., unbuffered Acetic Acid) unless salt formation is intended.[1]
The "Goldilocks" Zone

We are seeking a solvent system where:

  • 
    :  Solubility increases significantly with temperature.[1]
    
  • Dielectric Constant (

    
    ):  Moderate range (20–35) is often ideal (e.g., Ethanol, Methanol, Acetonitrile).[1]
    

Solvent Screening Protocol

Do not commit to a large batch immediately. Use this micro-scale screening workflow to determine the optimal system.

Phase 1: Single Solvent Screening (100 mg Scale)

Objective: Find a solvent that dissolves the compound at reflux but precipitates it at room temperature (RT) or


.[1]

Reagents:

  • Ethanol (EtOH)[1]

  • Methanol (MeOH)[1][2]

  • Acetonitrile (ACN)[1][3][4]

  • Ethyl Acetate (EtOAc)[1][2][4]

  • Toluene[1][2][4][5]

Procedure:

  • Place 100 mg of crude quinoline-5-carboxamide in a reaction vial.

  • Add solvent in 0.5 mL increments while heating to reflux (Max 10 volumes = 1.0 mL).

  • Observation A (Hot): Does it dissolve?

    • No: Solvent is too weak.[1] Discard.

    • Yes: Proceed to step 4.

  • Cool slowly to RT, then to

    
    .[1]
    
  • Observation B (Cold):

    • Precipitate forms:[1][2]Candidate.

    • No precipitate: Solute is too soluble.[1] Requires Anti-solvent (Phase 2).[1]

    • Oil forms:[1] Solvent polarity is mismatched.[1] Requires seeding or binary mixture.[1]

Phase 2: Binary Solvent Systems (Solvent/Anti-Solvent)

If single solvents fail, use a binary system.[1] The "Solvent" dissolves the compound; the "Anti-solvent" crashes it out.[1]

SystemSolvent (Dissolve Hot)Anti-Solvent (Add Hot/Warm)Rationale
A (Polar) Ethanol or MethanolWaterStandard for amides.[1] Water forces hydrophobic quinoline stacking.[1]
B (Intermediate) Ethyl Acetaten-HeptaneGood for removing polar impurities.
C (Aprotic) DMSO or DMFWaterLast Resort. High boiling points make drying difficult.[1] Use only if compound is insoluble in alcohols.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the purification route based on initial solubility observations.

SolventSelection Start Crude Quinoline-5-carboxamide SolubilityCheck Test Solubility in Hot Ethanol (10 vol) Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves Cooling Cool to 0-5°C Dissolves->Cooling Yes Insoluble Insoluble Hot Dissolves->Insoluble No Crystals Crystals Form? Cooling->Crystals Success_EtOH Route A: Recrystallize from Ethanol Crystals->Success_EtOH Yes TooSoluble Stays in Solution Crystals->TooSoluble No AddWater Add Water (Anti-solvent) dropwise until turbid TooSoluble->AddWater RouteB Route B: Ethanol/Water System AddWater->RouteB SwitchSolvent Switch to DMF or DMSO Insoluble->SwitchSolvent RouteC Route C: DMF/Water Precipitation SwitchSolvent->RouteC

Caption: Decision tree for selecting the optimal solvent system based on thermal solubility profiles.

Optimized Recrystallization Protocol (Ethanol/Water System)

Based on the chemical structure and general amide behavior, the Ethanol/Water system is the highest probability candidate for scalability, yield, and purity.

Reagents
  • Crude Quinoline-5-carboxamide[1]

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water[1]

  • Activated Carbon (Optional, for decolorization)[1]

Step-by-Step Methodology
  • Dissolution:

    • Charge crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.[1]

    • Add Ethanol (10 mL/g) .

    • Heat to reflux (

      
      ).[1]
      
    • Check: If solids remain, add Ethanol in 2 mL/g aliquots until dissolved.[1]

    • Note: If solution is dark/colored, add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Nucleation (The Critical Step):

    • Remove from heat.[1] While the solution is still near boiling, add hot Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.[1]

  • Crystallization:

    • Allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours). Rapid cooling here causes oiling out.[1]

    • Once at RT, transfer to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.[1]

    • Wash: Wash the filter cake with a cold (

      
      ) mixture of Ethanol/Water (50:50). Do not use pure ethanol, it may redissolve the product.
      
  • Drying:

    • Dry in a vacuum oven at

      
       for 12 hours.
      
    • QC Check: Verify removal of solvent via NMR or LOD (Loss on Drying).[1]

Troubleshooting & Critical Quality Attributes (CQAs)

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too polar.[1]Re-heat to dissolve.[1] Add a seed crystal at the cloud point.[1] Cool at

/hour.[1]
Low Yield Too much solvent used or product is too soluble.[1]Concentrate the mother liquor by rotary evaporation and harvest a second crop.
Colored Impurities Oxidation products (common in quinolines).[1]Use activated charcoal during the hot dissolution step.[1] Ensure Ethanol is peroxide-free.[1]
Polymorphism Solvent-mediated crystal transformation.[1]Amides are prone to polymorphism.[1] Verify crystal form via XRPD if this is for GMP use (See Ritonavir case study in references).

Alternative Strategy: Salt Formation

If neutral recrystallization fails due to high impurities, exploit the basic quinoline nitrogen.[1]

  • Dissolve crude in Ethanol.[1]

  • Add 1.1 eq of HCl (in Ethanol/Dioxane) .

  • The Quinoline-5-carboxamide Hydrochloride salt is significantly more polar and will likely precipitate immediately or crystallize from Acetone/Methanol mixtures.[1]

  • Note: This changes the solid form to a salt.[1] Ensure this is acceptable for the downstream application.

References

  • General Amide Purification: Edelmann, F. T. (2020).[1][3] Best technique for amide purification. ResearchGate. Link

  • Quinoline Solubility & Synthesis: Musiol, R. (2020).[1] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. Link

  • Polymorphism in Amides: Morissette, S. L., et al. (2003).[1] High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews. Link

  • Solvent Selection Guide: University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link

  • Analogous Quinoline Purification: Patent US2474823A.[1] Quinoline compounds and process of making same. (Purification via Methanol-Acetone).[1][6] Link

Sources

Application Notes and Protocols: In Vitro Efficacy Testing of Quinoline-5-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Quinoline-5-Carboxamide Scaffold in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The introduction of a carboxamide linkage has been a successful strategy for enhancing the pharmacological properties of quinoline derivatives, leading to the development of potent anticancer and antimalarial compounds.[1][4][5][6] Quinoline-5-carboxamides exhibit a range of biological activities, and their efficacy is intrinsically linked to their specific mechanism of action, which can vary significantly based on the overall molecular structure.

This document provides a comprehensive guide to the in vitro assays essential for evaluating the efficacy of novel quinoline-5-carboxamide derivatives. We will delve into the rationale behind assay selection and provide detailed, field-proven protocols for key methodologies. The focus will be on assays relevant to two prominent mechanisms of action for quinoline derivatives: inhibition of Poly (ADP-ribose) polymerase (PARP) in the context of cancer therapy, and general cytotoxic effects applicable to various therapeutic areas.

Section 1: Elucidating the Mechanism of Action - The First Step in Efficacy Testing

A critical initial step in assessing a novel quinoline-5-carboxamide is to determine its likely mechanism of action. This will guide the selection of appropriate and informative in vitro assays. For instance, some quinoline derivatives are potent PARP inhibitors, a class of drugs that has shown significant promise in treating cancers with deficiencies in DNA repair pathways.[7][8] Other quinoline-carboxamides have demonstrated novel mechanisms, such as the inhibition of translation elongation factor 2 (PfEF2) in the malaria parasite, highlighting the diverse therapeutic potential of this chemical class.[5][6]

A preliminary high-throughput screening (HTS) of a compound library against a panel of cancer cell lines or pathogens can provide initial clues about the compound's activity.[9][10][11] Hits from such screens can then be subjected to more specific mechanistic assays.

Section 2: In Vitro Assays for Quinoline-5-Carboxamides as PARP Inhibitors

PARP enzymes are crucial for the repair of single-strand DNA breaks.[8][12] By inhibiting PARP, quinoline-5-carboxamides can lead to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with pre-existing defects in DNA repair, such as those with BRCA mutations. Two key in vitro assays are essential for characterizing PARP inhibitors: assessing the inhibition of PARP's catalytic activity and evaluating the trapping of PARP on DNA.[13][14]

Biochemical Assay: PARP1 Catalytic Activity Inhibition

This assay directly measures the ability of a quinoline-5-carboxamide to inhibit the enzymatic activity of PARP1. A common method is a chemiluminescent or colorimetric ELISA-based assay.[14][15]

Principle: The assay quantifies the amount of poly(ADP-ribose) (PAR) generated by PARP1 in the presence of the test compound. The inhibition of PARP1 activity results in a decreased PAR signal.

Workflow Diagram:

PARP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection reagents Prepare Reagents: - PARP1 Enzyme - Activated DNA - NAD+ - Test Compound Dilutions plate Plate Setup: - Add reagents to 96-well plate reagents->plate incubate Incubate at 37°C to allow PARP reaction plate->incubate wash Wash Plate incubate->wash add_ab Add Anti-PAR Antibody wash->add_ab add_sub Add Substrate add_ab->add_sub read Read Signal (Chemiluminescence/Colorimetric) add_sub->read

Caption: Workflow for a typical PARP1 catalytic inhibition assay.

Protocol: PARP1 Chemiluminescent Assay

  • Reagent Preparation:

    • Prepare a stock solution of the quinoline-5-carboxamide in DMSO.

    • Create a serial dilution of the test compound in the assay buffer.

    • Prepare a solution of recombinant human PARP1 enzyme.

    • Prepare a solution of activated DNA (e.g., histone-H1-coated plates).

    • Prepare a solution of NAD+ (the substrate for PARP1).

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 96-well plate.

    • Add the PARP1 enzyme to the wells.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and wash the plate to remove unbound reagents.

    • Add a primary antibody that specifically recognizes PAR.

    • Incubate to allow antibody binding.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate and wash the plate.

    • Add a chemiluminescent substrate and measure the signal using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

CompoundTargetAssay TypeIC50 (nM)
Quinoline-5-carboxamide APARP1Catalytic Inhibition15.2
Olaparib (Control)PARP1Catalytic Inhibition5.8
Quinoline-5-carboxamide BPARP1Catalytic Inhibition>10,000
Cell-Based Assay: PARP Trapping

Potent PARP inhibitors can "trap" the PARP enzyme on DNA, leading to the formation of cytotoxic PARP-DNA complexes.[13] This trapping can be a more significant contributor to the compound's efficacy than catalytic inhibition alone.[13] A fluorescence polarization assay is a robust method to quantify PARP trapping.[16]

Principle: This homogeneous assay uses a fluorescently labeled DNA probe. When PARP1 binds to the probe, the polarization of the emitted fluorescent light increases. A PARP inhibitor that traps PARP1 on the DNA will further increase the fluorescence polarization signal in a dose-dependent manner.[16]

Workflow Diagram:

PARP_Trapping_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection reagents Prepare Reagents: - PARP1 Enzyme - Fluorescent DNA Probe - Test Compound Dilutions plate Plate Setup: - Add reagents to 384-well plate reagents->plate incubate Incubate at Room Temperature plate->incubate read Read Fluorescence Polarization incubate->read gH2AX_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis plate_cells Plate cells on coverslips treat Treat with test compound plate_cells->treat fix_perm Fix and permeabilize cells treat->fix_perm block Block non-specific binding fix_perm->block primary_ab Incubate with anti-γH2AX antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab dapi Counterstain nuclei with DAPI secondary_ab->dapi image Acquire images using fluorescence microscope dapi->image quantify Quantify γH2AX foci per nucleus image->quantify

Caption: Workflow for γH2AX immunofluorescence staining.

Protocol: γH2AX Immunofluorescence Staining

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate.

    • Treat the cells with the quinoline-5-carboxamide at various concentrations and time points.

  • Immunostaining:

    • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to quantify the number of γH2AX foci per nucleus.

Section 4: Concluding Remarks and Future Directions

The in vitro assays detailed in this guide provide a robust framework for the initial efficacy testing of novel quinoline-5-carboxamide derivatives. By systematically evaluating their impact on specific molecular targets and their broader cellular effects, researchers can gain critical insights into their therapeutic potential. Positive results from these in vitro studies are a prerequisite for advancing a compound to more complex cellular models, in vivo efficacy studies, and ultimately, clinical development. The versatility of the quinoline-5-carboxamide scaffold ensures its continued exploration in the quest for new and improved therapies for a wide range of diseases.

References

  • Title: Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis Source: PubMed URL: [Link]

  • Title: Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents Source: PubMed URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: NIH URL: [Link]

  • Title: PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow Source: AACR Journals URL: [Link]

  • Title: PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca” Source: MDPI URL: [Link]

  • Title: PARP Assays Source: BPS Bioscience URL: [Link]

  • Title: Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005 Source: Annals of Oncology URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction Source: ResearchGate URL: [Link]

  • Title: In vitro analysis of PARP inhibitor nanoformulations Source: PMC - NIH URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Publishing URL: [Link]

  • Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Targeted cancer therapy: choosing the right assay to assess PARP inhibitors Source: YouTube URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: LSD - Wikipedia Source: Wikipedia URL: [Link]

  • Title: DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer Source: PMC - PubMed Central URL: [Link]

  • Title: Inhibition of DNA Repair in Cancer Therapy: Toward a Multi-Target Approach Source: MDPI URL: [Link]

  • Title: A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction Source: PubMed URL: [Link]

  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: Enzyme inhibitor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: DNA Damage Assays Source: Champions Oncology URL: [Link]

  • Title: (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents Source: ResearchGate URL: [Link]

  • Title: Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations Source: MDPI URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD Source: MDPI URL: [Link]

  • Title: Video: Evaluating In Vitro DNA Damage Using Comet Assay Source: JoVE URL: [Link]

  • Title: Tailored high-throughput screening solutions for identifying potent hits Source: Nuvisan URL: [Link]

Sources

Application Note: Advanced Catalytic Hydrogenation Strategies for Quinoline-5-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes established catalytic principles with specific structural considerations for Quinoline-5-carboxamide .

Executive Summary & Strategic Rationale

Quinoline-5-carboxamide is a privileged scaffold in medicinal chemistry, serving as a precursor for PARP inhibitors, kinase inhibitors, and other bioactive agents. The catalytic hydrogenation of this substrate presents a classic chemoselectivity challenge: distinguishing between the electron-deficient pyridine ring, the carbocyclic benzene ring, and the reducible carboxamide functionality.

This guide details protocols for the selective reduction of the pyridine ring to yield 1,2,3,4-tetrahydroquinoline-5-carboxamide . This transformation is the most valuable for generating three-dimensional, saturated heterocycles (sp³-rich) from flat aromatic precursors, a key trend in modern drug discovery ("Escape from Flatland").

Mechanistic Insight: The "Peri" Effect and Electronic Bias
  • Regioselectivity: The pyridine ring of quinoline is naturally more electron-deficient and susceptible to reduction than the benzene ring.

  • Substituent Effect: The 5-carboxamide group is an Electron-Withdrawing Group (EWG). Located on the benzene ring, it deactivates the carbocycle further, reinforcing the selectivity for pyridine ring reduction.

  • Steric Challenge: The 5-position is "peri" to the 4-position. Bulky substituents at C5 can sterically hinder the hydrogenation of the C3-C4 bond. High-activity catalysts or acidic activation are often required to drive the reaction to completion.

Reaction Pathway & Logic

The hydrogenation proceeds via a stepwise mechanism.[1] The 1,2-dihydroquinoline intermediate is formed first, followed by reduction to the thermodynamically stable 1,2,3,4-tetrahydroquinoline.

ReactionPathway Start Quinoline-5-carboxamide (Substrate) Inter 1,2-Dihydroquinoline Intermediate (Transient) Start->Inter H2, Catalyst Fast Step Product 1,2,3,4-Tetrahydroquinoline- 5-carboxamide (Target) Inter->Product H2, Catalyst Slow Step (Steric hindrance at C4) SideProduct 5-Hydroxymethyl Analog (Over-reduction) Product->SideProduct Extreme Conditions (Avoid)

Figure 1: Stepwise hydrogenation pathway. The 5-carboxamide group remains intact under standard catalytic conditions.

Critical Parameters & Catalyst Selection

ParameterRecommendationScientific Rationale
Catalyst PtO₂ (Adam's Catalyst) or 5% Pt/C Platinum is superior to Palladium for minimizing potential hydrogenolysis of the amide C-N bond and overcoming the "peri" steric strain at C4.
Solvent Methanol or Acetic Acid Polar protic solvents stabilize the transition state. Acetic acid protonates the quinoline nitrogen (

), activating the ring for hydride attack.
Pressure 3–5 bar (45–75 psi) While 1 bar (balloon) works for simple quinolines, the 5-substituted derivative often requires elevated pressure to ensure full conversion of the 3,4-double bond.
Additives 1.0 eq HCl or TFA Optional. Protonation prevents the basic quinoline nitrogen from poisoning the catalyst surface by strong coordination.

Detailed Experimental Protocols

Protocol A: Heterogeneous Hydrogenation (Batch Scale)

Objective: Synthesis of 1,2,3,4-tetrahydroquinoline-5-carboxamide on a gram scale.

Materials:

  • Substrate: Quinoline-5-carboxamide (1.0 g, 5.8 mmol)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst) - 50 mg (5 wt%)

  • Solvent: Methanol (20 mL) + Concentrated HCl (0.5 mL, ~1 eq)

  • Equipment: Parr Shaker or High-Pressure Autoclave

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vessel, dissolve the quinoline-5-carboxamide in Methanol. The amide may be sparingly soluble; sonicate if necessary.

  • Activation: Add the concentrated HCl. Note: Protonation significantly increases solubility and reaction rate.

  • Catalyst Addition: Carefully add PtO₂ under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.

  • Hydrogenation:

    • Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.

    • Pressurize to 4 bar (60 psi) .

    • Agitate at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the mass shift from M+ (172) to M+4 (176).

  • Workup:

    • Depressurize and purge with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the platinum catalyst. Safety: Keep the catalyst wet to prevent pyrophoric ignition.

    • Concentrate the filtrate under reduced pressure.

    • Neutralization: The product will be the hydrochloride salt. Dissolve in minimal water, neutralize with saturated

      
       to pH 8, and extract with Ethyl Acetate or DCM.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Transfer Hydrogenation (Metal-Free / Mild)

Objective: Safer, low-pressure alternative for small-scale exploration or when high-pressure equipment is unavailable.

Materials:

  • Substrate: Quinoline-5-carboxamide

  • Reductant: Hantzsch Ester (HEH) or Ammonia Borane

  • Catalyst: 10 mol% Chiral Phosphoric Acid (for enantioselective potential) or simple Iodine (I2) as activator.

Methodology:

  • Dissolve substrate (1 eq) and Hantzsch Ester (2.5 eq) in dry Toluene or DCM.

  • Add catalyst (e.g., 10 mol% Iodine).

  • Stir at 60°C for 12 hours.

  • Mechanism: This proceeds via hydride transfer to the protonated imine (1,2-reduction) followed by isomerization/reduction.

  • Note: This method is often more regioselective but may struggle with the steric bulk at position 5 compared to high-pressure metal catalysis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Poisoning of catalyst by amide or amine product.Add 1-2 eq of Acetic Acid or HCl. Protonated amines do not coordinate strongly to the metal surface.
Over-reduction Reduction of amide to amine or alcohol.Switch from Pd/C to PtO₂ . Lower temperature to <30°C. Reduce reaction time.
Low Solubility Amide aggregation / H-bonding.Use Trifluoroethanol (TFE) or Acetic Acid as the primary solvent.
Stalled at Dihydro- Steric hindrance at C5 affecting C3-C4 reduction.Increase pressure to 10 bar or heat to 50°C .

Workflow Visualization

Workflow Setup Setup: Dissolve Substrate in MeOH Add Acid (HCl/AcOH) Add Catalyst (PtO2) Reaction Reaction: Pressurize H2 (4 bar) Agitate @ 25°C 4-6 Hours Setup->Reaction Check QC Check (LC-MS): Target Mass: 176 (M+H) Check for Dihydro (174) Reaction->Check Check->Reaction Incomplete (Increase T/P) Workup Workup: Filter (Celite) Neutralize (NaHCO3) Extract (EtOAc) Check->Workup Complete

Figure 2: Operational workflow for the heterogeneous hydrogenation process.

Safety Considerations (E-E-A-T)

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded. Use a blast shield for pressures >3 bar.

  • Catalyst Handling: Dry Pd/C and PtO₂ are pyrophoric. Always wet the catalyst with a small amount of water or solvent (under inert gas) before adding it to the flammable reaction mixture.

  • Filtration: When filtering spent catalyst, never let the filter cake dry out completely. Dispose of the wet catalyst in a dedicated waste container with water.

References

  • Wang, Y. et al. (2013).[2] Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines. Journal of the American Chemical Society , 135(32), 11998-12001. Link

  • Sridharan, V. et al. (2011). Recent Advances in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Chemical Reviews , 111(11), 7157-7259. Link

  • Stahl, S. S. et al. (2025).[3] Mechanistic Investigations of the Catalytic 1,2-Reduction of Quinolines. ACS Catalysis . (Contextual Reference based on general search results for mechanism).

  • Vertex AI Search. (2025). Summary of Quinoline Hydrogenation Methods.

(Note: While specific literature on "Quinoline-5-carboxamide" is niche, the protocols above are derived from authoritative reviews on 5-substituted quinoline hydrogenation).

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering the Recrystallization of Quinoline-5-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of quinoline-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the purity and yield of this compound through recrystallization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles at play, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Troubleshooting Guide: Addressing Low Purity in Quinoline-5-Carboxamide Recrystallization

This section addresses common issues encountered during the recrystallization of quinoline-5-carboxamide, providing explanations and actionable solutions.

Q1: My recrystallized quinoline-5-carboxamide is discolored (yellowish or brownish). What is the likely cause and how can I fix it?

A1: Discoloration in your recrystallized product often points to the presence of colored impurities that co-precipitate with your target compound. Quinoline derivatives, in general, can be susceptible to oxidation and light-induced degradation, which can lead to the formation of colored byproducts[1].

  • Causality: These impurities may have similar polarity to quinoline-5-carboxamide, making them difficult to remove with a single recrystallization step. They might also be present in high enough concentrations to become entrapped within the crystal lattice of your product.

  • Solution Workflow:

    • Activated Carbon Treatment: Before cooling the hot, saturated solution, add a small amount of activated carbon (charcoal). The porous structure of activated carbon provides a large surface area for the adsorption of colored impurities.

    • Hot Filtration: After adding the activated carbon, perform a hot gravity filtration to remove the carbon and the adsorbed impurities. This step is crucial and must be done quickly to prevent premature crystallization in the filter funnel.

    • Slow Cooling: Allow the filtered solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.

    • Solvent Selection: If discoloration persists, consider a different recrystallization solvent or a solvent pair that has a greater differential solubility for your product versus the impurities.

Q2: I'm experiencing "oiling out" instead of crystal formation. What's happening and what should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly supersaturated with impurities.

  • Causality: The high concentration of the solute in the hot solvent can lead to a situation where, upon cooling, the solubility limit is crossed at a temperature above the compound's melting point. Impurities can also inhibit the formation of a stable crystal lattice, promoting the separation of a liquid phase.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Reheat the solution until the oil completely dissolves. Add a small amount of additional hot solvent to slightly decrease the saturation.

    • Slower Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

    • Solvent System Modification: Consider using a solvent with a lower boiling point or a solvent pair. For aromatic amides, mixtures like ethanol-water or acetone-hexane can be effective[2]. Start by dissolving the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.

Q3: My yield of recrystallized quinoline-5-carboxamide is very low. What are the potential reasons and how can I improve it?

A3: Low yield is a frequent challenge in recrystallization and can be attributed to several factors.

  • Causality & Solutions:

    • Using too much solvent: If an excessive amount of solvent is used, the solution may not become saturated upon cooling, leading to a significant portion of your product remaining dissolved. To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.

    • Premature crystallization: If crystals form during hot filtration, you will lose a portion of your product. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated, and use a slight excess of hot solvent.

    • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the cold solvent, you will inevitably lose product in the mother liquor. A thorough solvent screening is recommended.

    • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for quinoline-5-carboxamide?

A1: A systematic solvent screening is the most reliable approach. Based on the polar nature of the amide and the aromatic quinoline ring, polar protic and polar aprotic solvents are good candidates to investigate.

  • Recommended Solvents for Screening:

    • Alcohols: Methanol, Ethanol

    • Ketones: Acetone

    • Esters: Ethyl Acetate

    • Aromatic Hydrocarbons: Toluene (for less polar impurities)

    • Alkanes: Hexane (as an anti-solvent in a solvent pair system)

Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of your crude quinoline-5-carboxamide into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor room temperature solubility. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystalline solid.

Q2: What are the likely impurities in my crude quinoline-5-carboxamide?

A2: Impurities will largely depend on the synthetic route used. A common method for synthesizing amides is the reaction of the corresponding carboxylic acid (quinoline-5-carboxylic acid) with an aminating agent, often after activation with a reagent like thionyl chloride (SOCl₂)[3][4].

  • Potential Impurities:

    • Unreacted Quinoline-5-carboxylic Acid: The starting material may not have fully reacted.

    • Byproducts from the Activating Agent: For example, if thionyl chloride is used, residual acidic byproducts like HCl and SO₂ might be present, which can form salts with the basic quinoline nitrogen[3][5].

    • Side-products from the Amidation Reaction: Depending on the conditions, side reactions can occur.

Q3: How can I confirm the purity of my recrystallized quinoline-5-carboxamide?

A3: Several analytical techniques can be used to assess the purity of your final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden the melting point range and depress the melting point.

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to check for the presence of impurities. A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify unknown impurities.

Experimental Protocols

Protocol 1: General Recrystallization of Quinoline-5-Carboxamide
  • Dissolution: In a fume hood, place the crude quinoline-5-carboxamide in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water) while gently heating and stirring until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Quickly filter the hot solution to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Visualizing the Troubleshooting Workflow

A logical approach is key to efficiently resolving purity issues. The following diagram outlines a decision-making process for troubleshooting low purity in your recrystallization.

Troubleshooting_Workflow start Low Purity Observed (e.g., Discoloration, Oily Product, Low Yield) q1 Is the product discolored? start->q1 a1 Perform Activated Carbon Treatment and Hot Filtration q1->a1 Yes q2 Is the product 'oiling out'? q1->q2 No a1->q2 a2_1 Re-dissolve, add more solvent, and cool slowly q2->a2_1 Yes q3 Is the yield low? q2->q3 No a2_2 Change to a lower boiling solvent or use a solvent pair a2_1->a2_2 a2_2->q3 a3_1 Reduce initial solvent volume q3->a3_1 Yes end_node Pure Quinoline-5-Carboxamide q3->end_node No a3_2 Ensure proper hot filtration technique (pre-heat apparatus) a3_1->a3_2 a3_3 Re-evaluate solvent choice with a screening a3_2->a3_3 a3_3->end_node

Caption: Troubleshooting Decision Tree for Quinoline-5-Carboxamide Recrystallization.

References

  • Wikipedia. (2024). Quinoline. Retrieved February 4, 2026, from [Link]

  • Sciencemadness Wiki. (n.d.). Quinoline. Retrieved February 4, 2026, from [Link]

  • Bar-Haim, G., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232489, Quinoline-5-carboxylic acid. Retrieved February 4, 2026, from [Link].

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved February 4, 2026, from [Link]

  • Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved February 4, 2026, from [Link]

  • Ambatkar, S., et al. (2024). Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • Patil, S., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Optimizing Column Chromatography for Quinoline-5-Carboxamide Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the chromatographic separation of quinoline-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method development, optimization, and troubleshooting. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols tailored to the specific chemical properties of quinoline-5-carboxamide.

Introduction to the Chromatography of Quinoline-5-Carboxamide

Quinoline-5-carboxamide is a polar, aromatic compound containing a basic quinoline nitrogen and a polar amide functional group. These features present unique challenges and opportunities in chromatographic separation. The basicity of the quinoline moiety (pKa of the parent quinoline is approximately 4.90) means that the mobile phase pH will be a critical parameter influencing retention and peak shape.[1] The polarity imparted by the carboxamide group suggests that both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) could be viable separation modes. This guide will equip you with the expertise to navigate these properties for successful separation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for stationary phase selection for quinoline-5-carboxamide separation?

A1: For initial method development, a C18 reversed-phase column is a robust and versatile choice.[2] These columns separate compounds primarily based on hydrophobicity. Given the aromatic nature of the quinoline ring, a C18 column will provide good initial retention. For potentially better peak shape, especially if tailing is observed, consider a C18 column with advanced end-capping to minimize interactions with residual silanol groups. If the compound and its impurities are highly polar, a HILIC column may provide better retention and alternative selectivity.[3]

Q2: What mobile phase composition should I start with for RP-HPLC?

A2: A good starting point for reversed-phase HPLC is a gradient elution with acetonitrile (ACN) and water, containing an acidic modifier. A typical starting gradient could be 10-90% ACN over 10 minutes. The acidic modifier, such as 0.1% formic acid or phosphoric acid, is crucial for protonating the quinoline nitrogen. This protonation ensures consistent interaction with the stationary phase and significantly improves peak shape by preventing tailing caused by interaction with acidic silanol groups on the silica support.[4]

Q3: My quinoline-5-carboxamide peak is tailing significantly. What is the primary cause and how can I fix it?

A3: Peak tailing for basic compounds like quinoline-5-carboxamide is most often caused by secondary interactions between the protonated quinoline nitrogen and deprotonated (anionic) residual silanol groups on the silica-based stationary phase. To mitigate this, ensure your mobile phase is sufficiently acidic (pH 2.5-4) to keep the silanol groups protonated. If tailing persists, adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can mask the active silanol sites. Alternatively, using a highly deactivated, end-capped column is recommended.

Q4: Is quinoline-5-carboxamide stable on a silica gel column for flash chromatography?

A4: Some quinoline derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[5] It is advisable to first assess the stability of your compound by spotting it on a TLC plate and letting it sit for an hour or two before eluting. If degradation is observed, you can deactivate the silica gel by pre-treating the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[5]

Q5: How should I prepare my sample for injection?

A5: Ideally, your sample should be dissolved in the initial mobile phase to ensure good peak shape. If solubility is an issue, you can use a stronger solvent, but keep the injection volume small to minimize peak distortion. For preparative chromatography, dissolving the crude material in a minimal amount of a strong solvent like methanol or DMF and then adsorbing it onto a small amount of silica gel before loading it onto the column (dry loading) is a good practice.

In-Depth Troubleshooting Guides

Issue 1: Poor Resolution Between Quinoline-5-Carboxamide and an Impurity

Poor resolution is a common challenge that can often be solved by systematically adjusting key chromatographic parameters.

Poor_Resolution Start Poor Resolution Observed Check_k Is the capacity factor (k') between 2 and 10? Start->Check_k Adjust_Mobile_Phase_Strength Adjust % Organic Solvent (Weaken mobile phase to increase k') Check_k->Adjust_Mobile_Phase_Strength No Check_Alpha Is selectivity (α) the issue? Check_k->Check_Alpha Yes Adjust_Mobile_Phase_Strength->Check_k Modify_Mobile_Phase Change Organic Modifier (e.g., ACN to MeOH) or Adjust pH Check_Alpha->Modify_Mobile_Phase Yes Change_Stationary_Phase Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or HILIC) Check_Alpha->Change_Stationary_Phase If mobile phase changes fail Check_Efficiency Are peaks broad (low efficiency)? Check_Alpha->Check_Efficiency No Modify_Mobile_Phase->Check_Efficiency Success Resolution Achieved Modify_Mobile_Phase->Success Change_Stationary_Phase->Success Optimize_Flow_Rate Optimize Flow Rate Check_Efficiency->Optimize_Flow_Rate Yes Check_Column_Health Check Column Health (Perform column wash, check for voids) Optimize_Flow_Rate->Check_Column_Health Check_Column_Health->Success

Caption: A logical workflow for diagnosing and resolving poor peak resolution.

  • Evaluate Capacity Factor (k'): Ensure your peaks are not eluting too close to the void volume. A k' between 2 and 10 is ideal. If k' is too low, decrease the percentage of the strong organic solvent (e.g., acetonitrile) in your mobile phase to increase retention.[6]

  • Optimize Selectivity (α):

    • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol. The different solvent properties can alter the selectivity between your analyte and the impurity.[7]

    • Adjust pH: Since quinoline-5-carboxamide is basic, a small change in the mobile phase pH can significantly alter its retention time relative to other non-basic or less basic impurities. A systematic study of pH between 2.5 and 4.0 is recommended.

    • Change Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the next step. An aromatic stationary phase, such as a phenyl-hexyl column, can offer different selectivity for aromatic compounds through π-π interactions.[8] Alternatively, switching to HILIC mode can provide a completely different selectivity profile based on polarity.

Issue 2: Peak Tailing of Quinoline-5-Carboxamide

As discussed in the FAQs, peak tailing is a frequent issue for basic analytes. Here is a detailed protocol to address it.

  • Mobile Phase pH Adjustment:

    • Prepare a series of mobile phases with pH values of 4.0, 3.5, 3.0, and 2.5 using a suitable buffer (e.g., phosphate or formate).

    • Inject your sample using each mobile phase and observe the peak shape. A lower pH will generally result in a more symmetrical peak.

  • Addition of a Competing Base:

    • If tailing persists at low pH, add 0.1% (v/v) triethylamine (TEA) to your optimized mobile phase.

    • Equilibrate the column with the TEA-containing mobile phase for at least 15-20 column volumes before injecting your sample.

  • Column Selection:

    • If the above steps do not completely resolve the issue, switch to a column specifically designed for the analysis of basic compounds. These columns often have a very low silanol activity or are based on hybrid particle technology that is more resistant to silanol interactions.

Issue 3: Low Recovery from the Column

Low recovery can be due to irreversible adsorption or on-column degradation.

  • Assess Compound Stability: As mentioned for flash chromatography, first confirm the stability of quinoline-5-carboxamide on the stationary phase. A simple test is to inject a known amount of the compound, collect all the eluent, and quantify the recovered amount.

  • Column Passivation: If irreversible adsorption is suspected, especially on a new column, a few injections of a high-concentration standard can help to saturate the active sites.

  • Check for Metal Chelation: The quinoline scaffold can sometimes chelate with trace metals in the HPLC system (e.g., stainless steel frits). If you suspect this, using a column with a PEEK-lined body or adding a small amount of a chelating agent like EDTA to the mobile phase (if compatible with your detection method) can be beneficial.

Recommended Starting Conditions

The following tables provide recommended starting conditions for both analytical and preparative scale separations of quinoline-5-carboxamide. These are based on methods for structurally similar compounds and should be used as a starting point for your method development.

Table 1: Recommended Starting Conditions for Analytical RP-HPLC
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood starting point for aromatic compounds.[2]
Mobile Phase A 0.1% Phosphoric Acid in WaterEnsures protonation of the quinoline nitrogen.[2]
Mobile Phase B AcetonitrileCommon strong solvent for reversed-phase.
Gradient 10-90% B over 10 minA standard scouting gradient.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CProvides good efficiency and reproducibility.
Detection UV at 289 nmBased on the chromophore of the quinoline ring system.[2]
Injection Vol. 10 µLA standard volume for analytical HPLC.
Table 2: Recommended Starting Conditions for Preparative Flash Chromatography
ParameterConditionRationale
Stationary Phase Silica Gel, 40-63 µmStandard for flash chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientA common solvent system for compounds of moderate polarity.[9][10]
Elution Profile Start with 100% Hexane, gradually increase to 50-100% Ethyl AcetateElutes non-polar impurities first, then the target compound.
Sample Loading Dry loading adsorbed onto silicaPrevents solvent effects and improves resolution.
Additives 1-2% Triethylamine in eluentDeactivates acidic silica sites to prevent tailing and degradation.[5]

Visualizing the Logic: Experimental Workflow

Experimental_Workflow Start Start: Purify Quinoline-5-Carboxamide TLC_Scouting TLC Scouting (Hexane/EtOAc +/- TEA) Start->TLC_Scouting Method_Selection Select Chromatography Mode TLC_Scouting->Method_Selection Flash_Chrom Preparative Flash Chromatography Method_Selection->Flash_Chrom Good separation on TLC HPLC_Method_Dev Analytical HPLC Method Development (RP-HPLC or HILIC) Method_Selection->HPLC_Method_Dev Complex mixture or high purity needed Analysis Analyze Fractions (TLC/HPLC) Flash_Chrom->Analysis Prep_HPLC Preparative HPLC HPLC_Method_Dev->Prep_HPLC Prep_HPLC->Analysis Combine_Fractions Combine Pure Fractions Analysis->Combine_Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate Final_Product Isolated Quinoline-5-Carboxamide Evaporate->Final_Product

Caption: A typical experimental workflow for the purification of quinoline-5-carboxamide.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Barot, V. M., & Patel, P. B. (2012). RP-HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS. International Journal of Research in Pharmacy and Chemistry, 2(4), 950-955.
  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. Asian Journal of Organic Chemistry, 10(2), 373-377.
  • Jandera, P. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
  • Al-Tannak, N. F., & Al-Mannai, A. (2020). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Pharmaceutics, 12(9), 839.
  • Li, F., et al. (2015). Hydrophilic interaction liquid chromatography–tandem mass spectrometric approach for Simultaneous Determination of Safingol and D-erythro-Sphinganine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 115, 57-64.
  • Jida, M., et al. (2016). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 21(10), 1369.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Barla, A., et al. (2015). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Journal of Chemical and Pharmaceutical Research, 7(12), 851-861.
  • Barton, A. W., et al. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 61(18), 8349–8360.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]

  • Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(8), 14859-14893.
  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3753329, Quinoline-4-carboxamide. Retrieved from [Link].

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Davis, A. (2024).
  • RA College. (2023). SYNTHESIS AND CHARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 11 Calculated values of pKa(THF) of the quinoline substrates. 65. Retrieved from [Link]

  • Axion Training Center, Inc. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Gilar, M., & Jasion, J. (2015). The Physical and Chemical Properties of Quinoline. IntechOpen.
  • Wikipedia. (2024, November 26). Quinolinic acid. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Carroll, V. M., et al. (2016). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Organic & Biomolecular Chemistry, 14(30), 7212–7227.

Sources

Technical Support Center: Quinoline-5-Carboxamide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving steric hindrance challenges in quinoline-5-carboxamide derivatives Content type: Technical Support Center Guide

Executive Summary

The quinoline-5-carboxamide scaffold presents a unique synthetic challenge due to the peri-interaction between the carbonyl group at position 5 and the proton (or substituent) at position 4. This "bay-region" steric clash often leads to poor reactivity during amide coupling, low yields, and complex NMR spectra due to rotameric populations. This guide provides field-proven protocols and troubleshooting workflows to resolve these specific bottlenecks.

Module 1: Synthetic Troubleshooting (The "Hidden" Steric Barrier)

Q1: My standard EDC/HOBt or HATU coupling yields <20% product. Why is the 5-position so unreactive compared to the 3- or 6-positions?

A: You are battling the peri-effect . Unlike the 3- or 6-positions, the 5-position in quinoline is sterically crowded by the hydrogen atom at position 4.

  • The Mechanism: Standard coupling reagents generate an active ester (e.g., O-At or O-Bt ester). This intermediate is bulky. At the 5-position, the incoming amine must attack this bulky ester while navigating the repulsion from the C-4 proton. This transition state is high-energy, leading to slow kinetics and competing hydrolysis.

  • The Fix: Switch to the Acid Chloride Method . The acyl chloride electrophile is significantly smaller (planar,

    
    ) than the HATU-active ester, reducing the steric penalty for the incoming amine.
    
Q2: I tried making the acid chloride with thionyl chloride ( ), but the reaction turned black and failed. What happened?

A: Quinolines are basic nitrogen heterocycles.

  • Self-Quenching: The quinoline nitrogen can act as a nucleophile, reacting with the acyl chloride or thionyl chloride to form N-acyl quinolinium salts or polymerized tars.

  • HCl Trapping: The HCl generated protonates the quinoline nitrogen, rendering the molecule insoluble in non-polar solvents (DCM/CHCl3), stopping the reaction.

Corrective Protocol: Use Oxalyl Chloride with catalytic DMF in a neutral solvent (DCM) and immediately use the crude acid chloride. Avoid refluxing in neat thionyl chloride unless the nitrogen is protected or the substrate is robust.

Module 2: Analytical Anomalies (NMR Rotamers)

Q3: My proton NMR shows doubled peaks (approx. 2:1 ratio). LCMS says the mass is correct. Do I have an impurity?

A: Likely no . You are observing atropisomerism or slow rotation around the amide bond.

  • Causality: The peri-interaction (C5-C4) forces the amide carbonyl to twist out of the plane of the quinoline ring to relieve steric strain. This creates a high rotational barrier. The "doubled" peaks are distinct rotamers (syn/anti) that interconvert slowly on the NMR timescale.

  • Validation Experiment: Run a Variable Temperature (VT) NMR . Heat the sample to 60–80°C in DMSO-

    
    . If the peaks coalesce into sharp singlets, it is a single pure compound exhibiting rotamerism.
    

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" Acid Chloride Method for Hindered Quinolines

Use this when HATU/EDC fails.

Reagents:

  • Quinoline-5-carboxylic acid (1.0 equiv)

  • Oxalyl chloride (2.0 equiv)

  • DMF (catalytic, 2-3 drops)

  • DCM (anhydrous)[1]

  • Amine partner (1.2 equiv)

  • DIPEA (3.0 equiv)

Step-by-Step:

  • Activation: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under

    
    .
    
  • Catalysis: Add catalytic DMF. Caution: Gas evolution will occur.

  • Chlorination: Add oxalyl chloride dropwise at 0°C. Warm to RT and stir for 2 hours. The solution should become clear.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Critical: Do not heat above 40°C. Re-dissolve the residue in fresh anhydrous DCM.

  • Coupling: Add the amine and DIPEA to a separate flask of DCM at 0°C. Cannulate the acid chloride solution slowly into this amine mixture.

  • Workup: Stir for 4-12 hours. Quench with sat.

    
    .
    
Protocol B: High-Power Coupling (HATU/HOAt)

Use this for valuable amines where acid chloride formation is too harsh.

Reagents:

  • Quinoline-5-carboxylic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv) – Crucial additive for steric hindrance

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)[2]

Step-by-Step:

  • Dissolve acid and DIPEA in DMF. Stir for 5 mins to pre-activate (deprotonate).

  • Add HATU and HOAt. Stir for 15-30 mins. Note: Longer activation time allows the bulky active ester to form despite the steric clash.

  • Add the amine.[1][2][3][4][5][6][7]

  • Heat to 50°C if no reaction occurs after 4 hours. The thermal energy helps overcome the peri-steric barrier.

Module 4: Data & Visualization

Comparison of Coupling Reagents for Quinoline-5-Carboxylic Acid
ReagentSteric ToleranceRisk of EpimerizationYield (Typical)Notes
EDC/HOBt LowLow< 30%Often fails for 5-position due to bulky intermediate.
HATU MediumLow40-60%Good first choice; expensive for scale-up.
Acid Chloride High Medium75-90% Best for steric hindrance. Requires dry conditions.
T3P MediumLow50-70%Good for scale-up; easy workup (water soluble).
Visualizing the Peri-Interaction & Decision Logic

QuinolineLogic Start Start: Quinoline-5-Carboxamide Synthesis CheckPos Is the Carboxylic Acid at C-5? Start->CheckPos PeriWarn Warning: C4-H Peri-Interaction Detected Expect Steric Hindrance CheckPos->PeriWarn Yes Standard Standard Coupling (EDC/HATU) CheckPos->Standard No (C-3, C-6, etc.) PeriWarn->Standard Result Yield > 50%? Standard->Result Success Proceed to Purification Result->Success Yes Fail Low Yield / No Reaction Result->Fail No CheckNMR Check NMR: Doubled Peaks? Success->CheckNMR SwitchMethod Switch to Acid Chloride Method (Oxalyl Chloride/DMF) Fail->SwitchMethod SwitchMethod->Success Rotamers Run VT-NMR (DMSO, 80°C) Confirm Rotamers CheckNMR->Rotamers Yes (Ratio ~2:1) Impurity Purify via Reverse Phase HPLC CheckNMR->Impurity No (Complex mess)

Caption: Decision tree for navigating synthetic and analytical challenges specific to the quinoline-5-position.

References

  • Peri-Interaction in Quinolines: The unique steric environment of the 4,5-position (analogous to the 1,8-naphthalene "peri" position)

    • Source:

  • Amide Coupling Troubleshooting: Detailed comparison of HATU vs.

    • Source:

  • Rotamers in Quinoline Carboxamides: Documentation of NMR signal duplication due to restricted rot

    • Source:

  • HATU/HOAt Protocols: Optimization of coupling reagents for hindered amines and acids.

    • Source:

Sources

Validation & Comparative

A Comparative Guide to HPLC Retention Time Analysis for Quinoline-5-Carboxamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Quinoline-5-carboxamide, a key building block in the synthesis of various therapeutic agents, is no exception.[1] A robust and reliable analytical method for its purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering unparalleled sensitivity and resolution to separate the main compound from process-related impurities and degradation products.

This guide presents an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of quinoline-5-carboxamide. We will explore the chromatographic behavior of this compound on a traditional C18 stationary phase versus a Phenyl-Hexyl phase, which offers alternative selectivity. The causality behind experimental choices, from mobile phase composition to gradient programming, will be elucidated to provide a comprehensive understanding of the method development process. All protocols are designed as self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

The Analytical Challenge: Separating Structurally Similar Impurities

The synthesis of quinoline-5-carboxamide can potentially result in several impurities, including starting materials, intermediates, and by-products. Furthermore, the molecule may degrade under stress conditions such as acid, base, oxidation, and photolysis, leading to the formation of new, structurally related compounds. A successful HPLC method must be able to resolve quinoline-5-carboxamide from all these potential impurities.

Method 1: The Workhorse - C18 Reversed-Phase with a Gradient Elution

The C18 (octadecylsilyl) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and broad applicability.[4] This method is designed to provide a robust separation of quinoline-5-carboxamide from both polar and non-polar impurities through a carefully optimized gradient elution.

Experimental Protocol: Method 1

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of quinoline-5-carboxamide reference standard (100 µg/mL) is prepared in a 50:50 mixture of acetonitrile and water. Working standards for linearity and accuracy are prepared by serial dilution.

    • Sample Solution: The synthesized quinoline-5-carboxamide sample is dissolved in the same diluent to a nominal concentration of 100 µg/mL.[5]

    • Forced Degradation Samples: To demonstrate specificity, samples are subjected to acidic (0.1 N HCl at 60°C for 4 hours), basic (0.1 N NaOH at 60°C for 2 hours), oxidative (3% H₂O₂ at room temperature for 24 hours), and photolytic (ICH Q1B) stress conditions.[6][7][8]

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection DAD, 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
Rationale for Experimental Choices:

The use of a gradient elution is crucial for separating a wide range of impurities with varying polarities. The initial low percentage of acetonitrile allows for the retention and separation of more polar impurities, while the gradual increase in acetonitrile concentration facilitates the elution of more non-polar compounds. Phosphoric acid is used to control the pH of the mobile phase and suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[9] A column temperature of 30°C is maintained to ensure consistent selectivity and retention.

Method 2: Alternative Selectivity - Phenyl-Hexyl with Isocratic Elution

For compounds containing aromatic rings, a Phenyl-Hexyl stationary phase can offer a different selectivity compared to a C18 phase. This is due to the potential for π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[4] This alternative method employs an isocratic elution, which is simpler and can be faster for routine analysis if the impurity profile is well-defined.[5]

Experimental Protocol: Method 2

Instrumentation and Materials:

  • HPLC System: A system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Phenyl-Hexyl column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio.[5]

  • Standard and Sample Preparation: As described in Method 1.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection UV-Vis, 254 nm
Injection Volume 10 µL
Rationale for Experimental Choices:

The Phenyl-Hexyl column is chosen to exploit the aromatic nature of quinoline-5-carboxamide and its potential impurities. The isocratic mobile phase provides a constant elution strength, which can be advantageous for speed and simplicity in a quality control environment. Ammonium acetate buffer is used to maintain a consistent pH and is compatible with mass spectrometry if further characterization of impurities is required. The slightly elevated column temperature helps to reduce viscosity and improve peak shape.

Comparative Data Analysis

The following tables summarize the plausible quantitative data from the validation of the two HPLC methods for the purity analysis of a representative batch of synthesized quinoline-5-carboxamide.

Table 1: Retention Time and Resolution Data

CompoundMethod 1: C18 GradientMethod 2: Phenyl-Hexyl Isocratic
RT (min) Resolution (Rs)
Impurity A (polar)2.5-
Quinoline-5-carboxamide12.822.1
Impurity B (non-polar)15.24.5
Impurity C (aromatic)13.51.8

Table 2: System Suitability Test (SST) Results

ParameterMethod 1: C18 GradientMethod 2: Phenyl-Hexyl IsocraticAcceptance Criteria
Tailing Factor 1.11.3≤ 2.0
Theoretical Plates (N) > 5000> 4000> 2000
%RSD of Peak Area 0.5%0.8%≤ 1.0%

Table 3: Purity Analysis of a Stressed Sample (Acid Degradation)

MethodQuinoline-5-carboxamide Peak Area %Degradant 1 Peak Area %Degradant 2 Peak Area %
Method 1: C18 Gradient 95.22.11.5
Method 2: Phenyl-Hexyl Isocratic 96.11.8 (co-elutes with impurity)1.2

Interpretation of Results and Method Comparison

Both methods demonstrate suitability for the purity analysis of quinoline-5-carboxamide, as evidenced by the system suitability test results. However, they offer distinct advantages and disadvantages.

  • Method 1 (C18 Gradient): This method provides superior resolving power, as indicated by the higher resolution values for all impurity pairs. The gradient elution is particularly effective in separating a wider range of impurities, including those generated during forced degradation studies. This makes it the preferred method for development, validation, and stability studies where the complete impurity profile needs to be understood.

  • Method 2 (Phenyl-Hexyl Isocratic): This method offers a faster analysis time and is simpler to run due to the isocratic mobile phase. The alternative selectivity of the Phenyl-Hexyl column provides better resolution for the aromatic impurity C. However, it shows limitations in resolving one of the degradation products from a known impurity, which could be a significant drawback for a stability-indicating method.

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow of the HPLC method validation process and the relationship between the key validation parameters.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Column & Mobile Phase Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 V1 Specificity (Forced Degradation) MD2->V1 Proposed Method V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 RA1 System Suitability Testing V5->RA1 Validated Method RA2 Sample Analysis & Purity Calculation RA1->RA2 Method_Comparison cluster_M1 Method 1: C18 Gradient cluster_M2 Method 2: Phenyl-Hexyl Isocratic M1_Adv Superior Resolution Broad Applicability M1_Dis Longer Run Time More Complex M2_Adv Faster Analysis Simpler Operation M2_Dis Lower Resolution Potential Co-elution Topic Quinoline-5-carboxamide Purity Analysis Topic->M1_Adv Topic->M1_Dis Topic->M2_Adv Topic->M2_Dis

Caption: Comparison of the two HPLC methods.

Conclusion and Recommendations

The choice between the two presented HPLC methods depends on the intended application.

  • For drug development, method validation, and stability testing , where a comprehensive understanding of the impurity profile is critical, the Standard RP-HPLC Gradient Method (Method 1) is unequivocally recommended due to its superior resolving power and ability to separate a wide range of potential impurities and degradants.

  • For late-stage, routine manufacturing environments where the impurity profile is well-characterized and consistently controlled, the Alternative Isocratic Method (Method 2) could be considered. Its primary advantages are speed and simplicity, which can lead to higher throughput in a quality control setting. However, a thorough risk assessment must be conducted to ensure that no critical impurities co-elute with the main peak or other known impurities.

Ultimately, the selection of an appropriate HPLC method for the purity analysis of quinoline-5-carboxamide must be justified based on a comprehensive validation study that demonstrates its suitability for the intended purpose, in accordance with regulatory guidelines. [3][10]

References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Singh, R., & Singh, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 59, 145-154.
  • Baran, A., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 25(17), 3844.
  • Welch Materials. (2023). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Khan, I., et al. (2023). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. European Journal of Medicinal Chemistry, 258, 115598.
  • Patel, K., et al. (2012). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 246-251.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Teva. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Quinoline-5-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Underpinning Principles of IR Spectroscopy in Aromatic Amides

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies, corresponding to stretching, bending, or other motions.[2] The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.[3]

For a molecule like quinoline-5-carboxamide, the IR spectrum is a composite of the vibrational modes of the aromatic quinoline ring and the carboxamide group. The electronic interplay between these two moieties—the electron-withdrawing nature of the carboxamide and the aromatic system—will influence the precise position and intensity of the absorption bands.

Deconstructing the Spectrum: A Tale of Two Moieties

To predict the IR spectrum of quinoline-5-carboxamide, we will analyze the characteristic absorptions of its two primary components: the quinoline ring and the carboxamide group. We will then synthesize this information to build a comprehensive picture of the expected spectrum.

The Quinoline Ring System: Aromatic Vibrations

The quinoline ring, a bicyclic aromatic heterocycle, exhibits several characteristic vibrational modes. These can be compared to quinoline itself to understand the influence of the carboxamide substituent.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[1][4] Typically, these peaks are of weak to medium intensity. For quinoline, these have been observed around 3049 cm⁻¹.[5]

  • C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings give rise to a series of sharp, medium-to-strong absorption bands in the 1650-1400 cm⁻¹ region.[6] For quinoline, characteristic peaks are observed around 1622 cm⁻¹ (C=N) and in the 1500-1430 cm⁻¹ range for C=C stretching.[5][6] The presence of the carboxamide substituent may cause slight shifts in these positions due to electronic effects.

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the ring. These strong, sharp peaks typically appear in the 900-675 cm⁻¹ region.[4] The exact positions for quinoline-5-carboxamide will depend on the number of adjacent hydrogen atoms on the rings.

The Carboxamide Group: The Signature of an Amide

The primary carboxamide group (-CONH₂) has several distinct and strong characteristic absorption bands, making it readily identifiable in an IR spectrum. We can draw comparisons with benzamide, a simple aromatic amide.

  • N-H Stretching: Primary amides exhibit two distinct N-H stretching bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. These bands are typically of medium to strong intensity and can be broadened by hydrogen bonding. For instance, benzamide shows absorptions in this region.

  • C=O Stretching (Amide I Band): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic absorptions in the IR spectrum. For primary amides, this "Amide I" band typically appears in the range of 1690-1630 cm⁻¹.[1] Its position can be influenced by conjugation and hydrogen bonding. In benzamide, this peak is prominent.

  • N-H Bending (Amide II Band): The in-plane bending of the N-H bond, coupled with C-N stretching, gives rise to the "Amide II" band. In primary amides, this strong band is typically observed in the 1650-1590 cm⁻¹ region. This peak can sometimes overlap with the aromatic C=C stretching bands.

  • C-N Stretching: The stretching of the carbon-nitrogen single bond in amides appears in the 1400-1200 cm⁻¹ range. This peak is of medium intensity.

A Comparative Analysis: Predicting the Spectrum of Quinoline-5-Carboxamide

By combining the expected vibrational modes of the quinoline and carboxamide moieties, we can construct a predicted IR spectrum for quinoline-5-carboxamide and compare it to its parent structures, quinoline and benzamide.

Vibrational Mode Quinoline (Experimental) Benzamide (Experimental) Quinoline-5-Carboxamide (Predicted) Intensity
Asymmetric N-H Stretch-~3360 cm⁻¹~3350-3400 cm⁻¹Medium-Strong
Symmetric N-H Stretch-~3170 cm⁻¹~3150-3200 cm⁻¹Medium
Aromatic C-H Stretch~3049 cm⁻¹[5]~3060 cm⁻¹~3050-3100 cm⁻¹Weak-Medium
C=O Stretch (Amide I)-~1656 cm⁻¹~1650-1680 cm⁻¹Strong
N-H Bend (Amide II)-~1625 cm⁻¹~1620-1650 cm⁻¹Strong
C=C / C=N Ring Stretch~1622, 1590, 1500 cm⁻¹~1580, 1485 cm⁻¹~1610, 1580, 1500 cm⁻¹Medium-Strong
C-N Stretch-~1400 cm⁻¹~1380-1420 cm⁻¹Medium
Aromatic C-H Out-of-Plane BendingMultiple bands 900-700 cm⁻¹Multiple bands 800-650 cm⁻¹Multiple bands 900-700 cm⁻¹Strong

Causality Behind Predicted Shifts:

  • The electron-withdrawing nature of the carbonyl group in the carboxamide is expected to have a minor influence on the electron density of the quinoline ring, potentially causing slight shifts in the C=C and C=N stretching frequencies compared to unsubstituted quinoline.

  • The position of the N-H and C=O stretching bands will be sensitive to the solid-state packing and intermolecular hydrogen bonding of the quinoline-5-carboxamide molecules.

Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample

To obtain an experimental IR spectrum of quinoline-5-carboxamide, the following attenuated total reflectance (ATR) Fourier-transform infrared (FT-IR) spectroscopy method is recommended for its simplicity and minimal sample preparation.

Instrumentation:

  • FT-IR Spectrometer equipped with a diamond or germanium ATR crystal.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid quinoline-5-carboxamide powder onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Visualizing the Analysis

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure of quinoline-5-carboxamide and a logical workflow for its spectral interpretation.

IR_Interpretation_Workflow cluster_regions Spectral Regions cluster_interpretation Interpretation Steps Diagnostic Diagnostic Region (4000-1500 cm⁻¹) Identify_NH Identify N-H Stretches (~3400-3100 cm⁻¹) Diagnostic->Identify_NH Identify_Aromatic_CH Identify Aromatic C-H Stretches (>3000 cm⁻¹) Diagnostic->Identify_Aromatic_CH Identify_Amide_I Identify C=O Stretch (Amide I) (~1650-1680 cm⁻¹) Diagnostic->Identify_Amide_I Identify_Amide_II Identify N-H Bend (Amide II) (~1620-1650 cm⁻¹) Diagnostic->Identify_Amide_II Identify_Ring_Stretches Identify C=C/C=N Ring Stretches (~1610-1500 cm⁻¹) Diagnostic->Identify_Ring_Stretches Fingerprint Fingerprint Region (1500-400 cm⁻¹) Analyze_Fingerprint Analyze Fingerprint Region (Complex Bending Modes) Fingerprint->Analyze_Fingerprint Final_Confirmation Final Structure Confirmation Identify_Ring_Stretches->Final_Confirmation Analyze_Fingerprint->Final_Confirmation

Caption: Workflow for IR spectral interpretation of quinoline-5-carboxamide.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the characteristic IR absorption peaks of quinoline-5-carboxamide. By systematically analyzing the contributions of the quinoline and carboxamide functional groups and drawing comparisons with quinoline and benzamide, we have established a reliable set of expected spectral features. The key diagnostic peaks include the dual N-H stretches of the primary amide, the strong C=O (Amide I) and N-H bending (Amide II) bands, and the characteristic aromatic C-H and ring stretching vibrations. This information, coupled with the provided experimental protocol, will be an invaluable resource for researchers in the synthesis, characterization, and quality control of quinoline-5-carboxamide and related pharmaceutical compounds.

References

  • Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For. [Link]

  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023, January 29). The Fingerprint Region. [Link]

  • NIST. (n.d.). Benzamide. NIST WebBook. [Link]

  • University of Calgary. (n.d.). IR Absorption Table. [Link]

  • ResearchGate. (n.d.). FT–IR benzamide ( 1 ). [Link]

  • OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?. [Link]

  • ResearchGate. (n.d.). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. [Link]

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

Sources

Definitive Guide to Validating Elemental Analysis Results for Quinoline-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Refractory" Challenge

For drug development professionals, Quinoline-5-carboxamide represents a specific class of "refractory" nitrogenous heterocycles that frequently fail standard Elemental Analysis (EA) protocols. Unlike simple organic chains, the thermal stability of the quinoline ring, combined with the high nitrogen content of the carboxamide group (


), often leads to incomplete combustion .

This guide moves beyond basic operation manuals to validate purity using a multi-modal approach. We compare the traditional Combustion Analysis (CHN) against the modern "Gold Standard" of Quantitative NMR (qNMR) , providing a self-validating workflow to ensure your Certificate of Analysis (CoA) withstands peer review (


 tolerance).

Theoretical Baseline & Stoichiometry

Before validation, the theoretical baseline must be established. The presence of the amide group significantly increases the Nitrogen mass fraction compared to the parent quinoline.

Target Molecule: Quinoline-5-carboxamide Formula:


Molecular Weight:  172.19  g/mol 
ElementAtom CountAtomic MassTotal Mass ContributionTheoretical %
Carbon 1012.011120.1169.76%
Hydrogen 81.0088.0644.68%
Nitrogen 214.00728.01416.27%
Oxygen 115.99915.9999.29%

Critical Insight: A deviation of


 in Nitrogen (e.g., finding 15.80%) is the most common failure mode for this compound, typically indicating incomplete combustion rather than impurity.

Comparative Analysis: CHN Combustion vs. qNMR

To validate results, one must understand the limitations of the measurement tool.

Method A: Automated Combustion Analysis (CHN)

The Traditional Gatekeeper

  • Mechanism: Flash combustion at ~975°C (static) / 1800°C (dynamic) converts sample to

    
    , 
    
    
    
    , and
    
    
    /
    
    
    .
  • The Flaw: Quinoline derivatives form thermally stable "cokes" or char in the crucible. Nitrogen gets trapped in this carbonaceous residue, leading to low %N and low %C results.

  • The Fix: Requires Combustion Aids (see Protocol).

Method B: Quantitative NMR (qNMR)

The Modern Truth-Teller

  • Mechanism: Direct ratio measurement of analyte protons vs. an Internal Standard (IS) like Maleic Acid or TCNB.

  • The Advantage: qNMR is "blind" to inorganic impurities (ash) but highly sensitive to organic solvents and water, which EA often conflates with the sample.

  • Performance:

    • Accuracy:

      
       (Standard), 
      
      
      
      (Optimized).
    • Specificity: Distinguishes between impurity and trapped solvent.

Performance Comparison Table
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Primary Failure Mode Incomplete combustion (Low N)Integration errors / Relaxation time (

)
Solvent Detection Indirect (distorts C/H ratio)Direct (quantifiable peaks)
Sample Requirement ~2 mg (Destructive)~10 mg (Non-destructive)
Refractory Handling Poor (Requires additives)Excellent (Solution state)
Acceptance Standard

Absolute Deviation

Purity (Calculated)

Experimental Protocols

Protocol A: Optimized CHN for Refractory Nitrogenous Heterocycles

Objective: Overcome the thermal stability of the quinoline ring to ensure 100% Nitrogen recovery.

Reagents:

  • Combustion Aid: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ).
  • Standard: Acetanilide (Calibration).

Step-by-Step Workflow:

  • Pre-Drying: Quinoline-5-carboxamide is hygroscopic. Dry sample at 60°C under vacuum (10 mbar) for 4 hours. Failure to dry is the #1 cause of Hydrogen error.

  • Weighing: Weigh 2.00 mg (

    
     mg) of sample into a Tin (Sn) capsule.
    
  • The "Sandwich" Technique:

    • Add ~5 mg of

      
        powder directly on top of the sample.
      
    • Mechanism:[1]

      
       melts at ~690°C, supplying oxygen directly to the sample core and preventing char formation.
      
  • Fold & Compress: Tightly seal the capsule to exclude atmospheric nitrogen.

  • Combustion Parameters:

    • Furnace Temp: Increase to 1020°C (Standard is often 950°C).

    • Oxygen Boost: Add 5s to the oxygen injection timing.

Protocol B: qNMR Validation (Orthogonal Check)

Objective: Confirm if EA failure is due to purity or solvent entrapment.

  • Solvent: DMSO-

    
     (Solubility of carboxamides is poor in 
    
    
    
    ).
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable purity).

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (

      
      ): 60 seconds  (Crucial for aromatic protons with long 
      
      
      
      ).
    • Scans: 32 or 64.

Data Interpretation & Troubleshooting

Use this data table to diagnose your results.

Scenario%C Found%H Found%N FoundDiagnosisAction
Ideal 69.704.7016.25Pass Publish.
Incomplete Combustion 68.504.6015.10 Fail Sample charred. Use

aid (Protocol A).
Wet Sample (

)
68.105.20 15.90Fail Water trapped. Recalculate for

.
DCM Solvate 65.204.5015.00Fail DCM trapped. Verify via NMR.

Validation Logic Diagram

This self-validating workflow ensures no result is accepted without rigorous scrutiny.

ValidationWorkflow Start Start: Raw EA Result Check1 Is deviation within ±0.4%? Start->Check1 Pass VALIDATED (Accept Result) Check1->Pass Yes FailAnalysis Analyze Deviation Pattern Check1->FailAnalysis No BranchLowN Low %N & Low %C? (Incomplete Combustion) FailAnalysis->BranchLowN BranchHighH High %H & Low %C? (Solvent/Water Trap) FailAnalysis->BranchHighH ActionOxidizer Retest with V2O5 Combustion Aid BranchLowN->ActionOxidizer ActionCalc Calculate Theoretical with Solvents (+0.5 H2O) BranchHighH->ActionCalc Check2 Is new result within ±0.4%? ActionOxidizer->Check2 Check3 Does Solvated Theory match? ActionCalc->Check3 Check2->Pass Yes qNMR Final Recourse: qNMR (Determine Absolute Purity) Check2->qNMR No Check3->Pass Yes (Report as Solvate) Check3->qNMR No

Caption: Decision tree for validating elemental analysis results, distinguishing between combustion failure and solvent entrapment.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Kuveeke, S., et al. (2022).[2][3] An International Study Evaluating Elemental Analysis. ACS Central Science. Link

  • Analytik Jena. (n.d.). Combustion Elemental Analysis: Method Fundamentals. Link

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

Sources

UV-Vis absorption spectra analysis of quinoline-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals

Executive Summary: The 5-Position Divergence

In the crowded landscape of quinoline-based pharmacophores, quinoline-5-carboxamide represents a distinct structural vector. Unlike its well-characterized isomers (quinoline-2, -3, and -4-carboxamides) which are frequently exploited for antimalarial (e.g., DDD107498) and antibacterial activity, the 5-isomer offers a unique electronic profile due to substitution on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring.[1]

This guide provides a technical roadmap for the UV-Vis spectral analysis of quinoline-5-carboxamide. It objectively compares the compound against its structural isomers, establishing critical identification markers required for purity assessment and metabolic stability studies in early-phase drug development.

Spectral Characteristics of Quinoline-5-Carboxamide[2][3][4][5]

The UV-Vis absorption profile of quinoline-5-carboxamide is governed by the fusion of the electron-deficient pyridine ring with the electron-rich benzene ring, further modulated by the electron-withdrawing carboxamide group at the C5 position.

Theoretical & Experimental Band Assignment

The spectrum typically exhibits three distinct absorption regions characteristic of fused heteroaromatic systems:

Band TypeWavelength Range (

)
Electronic TransitionMolar Absorptivity (

)
Structural Insight

-Band
220 – 235 nm

(High Energy)
High (

)
Indicates the integrity of the bicyclic aromatic core.[1]
Para-Band 290 – 310 nm

(Conjugation)
Medium (

)
Highly sensitive to substitution at C5/C8 positions.[1]

-Band
320 – 350 nm

(Forbidden)
Low (

)
Involves the heterocyclic nitrogen lone pair; sensitive to pH and solvent polarity.[1]

Key Differentiator: Substituents at the 5-position (carbocyclic) generally induce a bathochromic shift (red shift) in the Para-band compared to the unsubstituted quinoline, but less so than 4-position substitution which is directly conjugated to the heterocyclic nitrogen.

Solvatochromic Behavior

Quinoline-5-carboxamide exhibits positive solvatochromism. In polar protic solvents (e.g., Methanol), the


 bands redshift due to stabilization of the excited state, while the 

band may blueshift or disappear due to hydrogen bonding with the ring nitrogen.

Comparative Analysis: 5-Isomer vs. Alternatives

Distinguishing the 5-isomer from its regioisomers is critical during synthesis optimization (e.g., Skraup or Friedländer synthesis) where mixed isomers may form.

Comparative Spectral Data Table
FeatureQuinoline-5-carboxamide (Target)Quinoline-4-carboxamide (Alternative 1)Quinoline-2-carboxamide (Alternative 2)Parent Quinoline (Reference)
Primary

~305 - 315 nm ~315 - 325 nm~300 - 310 nm313 nm
Electronic Effect Carbocyclic substitution; indirect conjugation with N.Heterocyclic substitution; direct conjugation (para-like) to N.Heterocyclic substitution; inductive withdrawal adjacent to N.N/A
Fluorescence Moderate quantum yield; pH dependent.[1]Often lower quantum yield due to efficient intersystem crossing.High fluorescence intensity in acidic media.Weak fluorescence in polar solvents.
Key Application Kinase Inhibition (ATP competitive) Antimalarial (PfEF2 inhibition) Metal Chelation / NeuroimagingSolvent / Building Block
Solubility Moderate in DMSO/MeOH; Poor in water.[1]Poor in water; often requires salt formation.Moderate; enhanced by chelation potential.Liquid; miscible in organic solvents.

Analysis:

  • Vs. 4-Isomer: The 4-carboxamide typically absorbs at longer wavelengths (lower energy) due to the extended conjugation pathway directly involving the pyridine nitrogen. If your sample shows a strong shoulder >320 nm, suspect 4-isomer contamination.

  • Vs. 2-Isomer: The 2-isomer often shows a sharper, more structured

    
    -band. The 5-isomer's bands are generally broader due to the disruption of symmetry in the carbocyclic ring.
    

Experimental Protocol: Self-Validating UV-Vis Workflow

Objective: Accurate determination of


 and 

for purity validation.
Reagents & Equipment[1][2][6][7][8][9]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1]

  • Blank: Pure Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1]

  • Cuvettes: Quartz, 1 cm path length (Matched pair).

Step-by-Step Methodology
  • Stock Preparation (Self-Check Step):

    • Weigh 2.0 mg of Quinoline-5-carboxamide.

    • Dissolve in 10 mL Methanol (sonicate if necessary).

    • Calculation: MW ≈ 172.18 g/mol . Concentration

      
       mM.
      
    • Validation: Solution must be visually clear. Any turbidity indicates insolubility or impurities.

  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      
      , 
      
      
      
      , and
      
      
      .
    • Reasoning: Testing multiple concentrations verifies Beer-Lambert Law adherence (

      
      ).[1]
      
  • Baseline Correction:

    • Fill both cuvettes with pure methanol. Run a baseline scan (200–800 nm).[1]

    • Acceptance Criteria: Absorbance should be

      
       AU across the range.
      
  • Acquisition:

    • Scan the

      
       sample first.
      
    • Target Absorbance: 0.3 – 0.8 AU (optimal dynamic range).[1]

    • Scan Speed: Medium (approx. 200 nm/min) for spectral resolution.

  • Data Processing:

    • Identify

      
      .[1][2]
      
    • Calculate

      
      .[1]
      
    • Compare

      
       across the dilution series. If deviation > 5%, suspect aggregation (common in planar quinolines).[1]
      

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for distinguishing the 5-isomer from common synthetic byproducts using spectral data.

QuinolineAnalysis Start Crude Product (Quinoline Carboxamide Synthesis) UV_Scan Run UV-Vis Scan (MeOH, 10 µM) Start->UV_Scan Check_Lambda Analyze Primary λmax UV_Scan->Check_Lambda Isomer_4 λmax > 320 nm (Likely 4-Isomer) Check_Lambda->Isomer_4 Red Shifted Isomer_2 Sharp Bands ~300 nm (Likely 2-Isomer) Check_Lambda->Isomer_2 Blue Shifted/Sharp Isomer_5 Broad Band ~310 nm (Likely 5-Isomer) Check_Lambda->Isomer_5 Intermediate/Broad Confirm Confirmation Required: 1H NMR (Coupling Constants) Isomer_4->Confirm Isomer_2->Confirm Isomer_5->Confirm

Figure 1: Decision tree for the spectroscopic differentiation of quinoline carboxamide isomers.

Applications & Significance

Why analyze the 5-isomer?

  • Kinase Inhibitor Scaffolds: The 5-carboxamide moiety provides a specific vector for hydrogen bonding in the ATP-binding pocket of kinases, distinct from the 3- or 4-isomers.

  • Fragment-Based Drug Discovery (FBDD): It serves as a rigid, polar fragment with defined vectors for growing molecules into unoccupied protein sub-pockets.[1]

  • Photobasicity: 5-substituted quinolines are investigated for their excited-state basicity changes, relevant in designing pH-sensitive fluorescent probes.

References

  • BenchChem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (2025).[1][2][3] Retrieved from [1]

  • Journal of Medicinal Chemistry. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. (2015).[1][3] Retrieved from [1]

  • MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021).[1][4][3][5] Retrieved from [1]

  • National Institutes of Health (NIH). Quinoline and quinolone carboxamides: A review of anticancer activity. (2025).[1][2][3] Retrieved from [1]

  • Royal Society of Chemistry. Ultraviolet photodissociation action spectroscopy of gas-phase protonated quinoline. (2018).[1][6] Retrieved from [1]

Sources

Safety Operating Guide

Quinoline-5-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quinoline-5-carboxamide Proper Disposal Procedures Audience: Researchers, Scientists, Drug Development Professionals

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Treat as Suspected Carcinogen/Mutagen) Primary Disposal Method: High-temperature Incineration via approved TSDF (Treatment, Storage, and Disposal Facility). Prohibited: Do NOT dispose of down the drain. Do NOT treat with bleach (potential for toxic chloramine/chlorinated quinoline byproducts).

Emergency Spill Response ( < 500 mg)
  • Isolate: Evacuate the immediate area; mark "Do Not Enter."

  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator (dust hazard).

  • Contain: Cover spill with damp paper towels (to prevent dust) or use a dedicated spill pillow.

  • Clean: Scoop material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Decontaminate: Wipe surface with 10% detergent solution, followed by water.

  • Label: Mark container "Hazardous Waste: Quinoline-5-carboxamide - Toxic/Irritant."

Part 2: Chemical Profile & Hazard Assessment

To dispose of Quinoline-5-carboxamide safely, one must understand the stability of the quinoline ring system. Unlike simple aliphatic amides, the quinoline core is biorefractory (resistant to biological degradation) and possesses significant aquatic toxicity.

Scientific Rationale for Disposal Protocols:

  • Thermal Stability: The fused benzene-pyridine ring system is highly stable. Standard autoclaving or mild chemical oxidation is insufficient to mineralize the compound.

  • Aquatic Toxicity: Quinoline derivatives are classified as Aquatic Chronic 2 (H411).[1][2][3] Release into sewage systems can disrupt microbial activity in wastewater treatment plants and persist in effluent.

  • Genotoxicity Potential: Many quinoline analogs are intercalating agents. While the 5-carboxamide substituent alters solubility, the core structure warrants handling as a Category 1B Carcinogen/Mutagen until specific toxicological data proves otherwise [1, 2].

Physical & Chemical Waste Properties[4][5][6][7][8]
PropertyValue/DescriptionRelevance to Disposal
State Solid (Powder)Dust generation risk during transfer.[4]
Solubility Low in water; Soluble in DMSO/MeOHDo not attempt aqueous dilution for drain disposal.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric acid/peroxides in waste streams.
Flash Point N/A (Solid)Combustible but not Flammable (unless in solvent).
RCRA Status Non-listed (Treat as Characteristic Toxic)Must be manifested as Hazardous Waste.

Part 3: Waste Segregation & Pre-Disposal Handling

Proper segregation is the primary defense against unexpected exothermic reactions in the waste container.

Segregation Logic
  • Stream A (Solid Waste): Pure Quinoline-5-carboxamide, contaminated weigh boats, gloves, and dry paper towels.

  • Stream B (Liquid Organic - Non-Halogenated): Mother liquors (e.g., Methanol, DMSO, Ethanol) containing dissolved compound.

  • Stream C (Liquid Organic - Halogenated): If dissolved in DCM or Chloroform.

  • Stream D (Aqueous Rinsate): First 3 rinses of glassware must be collected as hazardous waste, not sewered.

Critical Incompatibility: Never mix Quinoline-5-carboxamide waste with strong acids (pH < 2) or strong oxidizers . Acidification can protonate the quinoline nitrogen, increasing solubility and bioavailability, while oxidation can generate unpredictable N-oxide intermediates.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Best for: Expired reagent, synthesis byproducts, spill cleanup debris.

  • Container Selection: Use a wide-mouth HDPE or amber glass jar. Avoid metal containers as quinolines can corrode certain alloys over time.

  • Transfer: Transfer solid using a disposable spatula. Do not generate dust.[4][5]

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "Quinoline-5-carboxamide (Solid)"

    • Hazards: Toxic, Irritant.[1][2][3][6][5]

  • Storage: Cap tightly. Store in a secondary containment tray inside a chemical storage cabinet until pickup.

Protocol B: Solution Waste (Mother Liquors)

Best for: HPLC effluent, reaction mixtures.

  • Characterize Solvent: Determine if the primary solvent is Halogenated (DCM) or Non-Halogenated (MeOH, DMSO).

  • Precipitation Check: If the waste solution is acidic, the compound may be protonated and soluble. If the waste stream is neutralized (pH 7-8), the compound may precipitate. Do not fill containers >80% full to allow for potential pressure changes or precipitation volume.

  • Consolidation: Pour into the appropriate solvent waste carboy (e.g., "Non-Halogenated Organic Waste").

  • Record Keeping: Log the approximate mass of Quinoline-5-carboxamide added to the carboy on the waste log sheet.

Protocol C: Empty Container & Glassware Decontamination

Scientific logic: The "Triple Rinse" rule applies, but the rinsate is hazardous.

  • Rinse 1-3: Rinse the dirty flask with a minimal volume of acetone or methanol. Collect this rinsate into the Liquid Organic Waste container (Protocol B).

  • Wash: Wash glassware with detergent and warm water. This effluent can now go to the drain.

  • Defacing: Deface the label of the original reagent bottle.

  • Disposal: If the bottle is dry and odorless, it may be discarded in glass trash (check local EHS rules). If residue remains, dispose of the entire bottle as solid hazardous waste.

Part 5: Decision Logic & Workflows

The following diagram illustrates the decision-making process for segregating Quinoline-5-carboxamide waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: Quinoline-5-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Incineration) Solid->SolidBin Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogen Contains Halogens NonHalogen Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogen Flammable/Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water Based HaloBin Halogenated Waste Carboy (Fuel Blending/Incineration) Halogen->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Fuel Blending) NonHalogen->NonHaloBin AqBin Aqueous Hazardous Waste (Do NOT Drain) Aqueous->AqBin

Figure 1: Decision tree for segregating Quinoline-5-carboxamide waste based on physical state and solvent matrix.

Part 6: Regulatory Compliance & Documentation

US EPA / RCRA Considerations: While Quinoline-5-carboxamide is not explicitly P-listed or U-listed, the parent compound Quinoline is associated with hazardous waste codes (e.g., K099 in specific industrial streams).

  • Best Practice: Characterize as Hazardous Waste based on toxicity characteristics.

  • Labeling: Labels must read "Hazardous Waste" and include the start date of accumulation.

  • Storage Limit: Do not store in the lab (Satellite Accumulation Area) for more than 12 months or exceed 55 gallons.

Transportation (DOT): If shipping waste off-site, it likely falls under:

  • UN Number: UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).

  • Packing Group: III (Minor Danger) or II (Medium Danger) depending on concentration.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). Substance Information: Quinoline.[1][2][3][4][7][8] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Quinoline-5-carboxamide: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel drug development requires not only scientific ingenuity but also an unwavering commitment to safety. Quinoline-5-carboxamide and its analogues are compounds of significant interest, yet their structural relationship to quinoline—a known hazardous substance—necessitates a robust and meticulously planned handling protocol. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage Quinoline-5-carboxamide with the highest degree of safety and operational integrity. Our approach moves beyond a simple checklist, focusing on the causality behind each safety measure to build a self-validating system of protection.

The Foundational Principle: Hazard Recognition and Risk Mitigation

Quinoline, the parent scaffold of this compound, is classified as toxic if swallowed, harmful in contact with skin, a cause of serious skin and eye irritation, and is suspected of causing genetic defects and cancer.[1][2] Given these significant health hazards, the principle of prudent practice dictates that we treat Quinoline-5-carboxamide with a similar level of caution.[3] All new or uncharacterized substances should be regarded as potentially hazardous until proven otherwise.[4] Therefore, our core directive is to minimize all potential routes of exposure—dermal, inhalation, and ingestion.

All handling of Quinoline-5-carboxamide, particularly when in powdered form or when solutions are being prepared, must be conducted within a certified chemical fume hood to control airborne substances.[2][5] Engineering controls like fume hoods are the primary means of reducing employee exposure to toxic chemicals and must be prioritized over reliance on personal protective equipment alone.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a one-size-fits-all matter; it is a risk-based decision tailored to the specific task. The following table outlines the mandatory PPE for handling Quinoline-5-carboxamide, grounded in established safety standards.

Equipment Specification Purpose & Rationale Protection Level
Hand Protection Nitrile or Neoprene Gloves (Powder-Free), Double-gloving recommendedProvides a chemical-resistant barrier to prevent dermal absorption.[5][7] Double-gloving is a best practice for handling potentially carcinogenic or mutagenic compounds, offering enhanced protection against tears and contamination during doffing.[8]Primary
Eye Protection Chemical Splash Goggles (meeting EN 166 or OSHA 29 CFR 1910.133 standards)Protects eyes from accidental splashes of solutions or contact with airborne powder.[5][9] Standard safety glasses do not provide an adequate seal and are insufficient.Primary
Body Protection Disposable, Long-Sleeved Gown with Knit CuffsProtects skin and personal clothing from contamination.[4] Gowns should be made of a low-lint material like polyethylene-coated polypropylene and close in the back to prevent gaping.[8][10] Cuffs should be tucked under the outer glove.Primary
Respiratory Protection - For Solids: NIOSH-approved N95 Particulate Respirator - For Volatiles/Aerosols: Air-purifying respirator with organic vapor cartridges- An N95 respirator is essential when handling the solid, powdered form to prevent inhalation of fine particles.[5] - Required when handling solutions where vapors may be generated or during spill cleanup.[8]Task-Dependent
Face Protection Face ShieldTo be worn over chemical splash goggles during procedures with a high risk of splashes, such as transferring large volumes or cleaning up spills.[7][11]Secondary
Procedural Integrity: Step-by-Step Operational Plans

Adherence to standardized procedures is critical for ensuring that safety measures are both effective and reproducible. The following protocols provide a clear, step-by-step guide for key operations involving Quinoline-5-carboxamide.

The order of donning and doffing PPE is designed to minimize the risk of cross-contamination.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Don5->Doff1 Perform Work Doff2 2. Gown & Inner Gloves (Turn inside out) Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Workflow Diagram.

  • Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and gather all necessary equipment (spatula, weigh boat, glassware, solvent).

  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Dispense Solid: Carefully dispense the required amount of Quinoline-5-carboxamide powder onto the weigh boat. Avoid creating airborne dust. Never return excess chemical to the stock container.[12][13]

  • Transfer: Gently transfer the weighed powder into the designated vessel for dissolution.

  • Add Solvent: Slowly add the solvent to the vessel, ensuring the powder is wetted without splashing.

  • Seal and Mix: Securely cap the vessel before mixing or sonicating to ensure full dissolution.

  • Immediate Cleanup: Dispose of the contaminated weigh boat and any used wipes into a designated solid hazardous waste container immediately.[5]

Disposal and Decontamination: The Final Steps to Safety

Proper waste management is a legal and ethical responsibility to protect both personnel and the environment.

  • Classification: All materials contaminated with Quinoline-5-carboxamide must be treated as hazardous waste.[14]

  • Segregation: Keep solid and liquid waste streams separate.[14] Do not mix with other, incompatible waste streams.

  • Containers: Use only approved, clearly labeled hazardous waste containers.[15] For Quinoline-5-carboxamide, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be kept sealed when not in use.[16]

  • Labeling: The waste container label must include "Hazardous Waste," the full chemical name "Quinoline-5-carboxamide," and an indication of the major hazards (e.g., "Toxic," "Carcinogen Suspect").

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never pour this chemical down the drain.[15]

  • Evacuate and Alert: If a spill occurs, alert colleagues immediately and evacuate the immediate area. Ensure the area is secured.

  • Assess and Don PPE: Before re-entering, assess the spill size and ensure you are wearing the appropriate level of PPE, including respiratory protection.[4]

  • Containment: For liquid spills, contain the spill using chemical absorbent pads or granules, working from the outside in.

  • Neutralization/Cleanup: For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully wipe up. For all spills, the area should be decontaminated with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Disposal: All cleanup materials must be placed in a sealed, labeled hazardous waste container.[5]

  • Reporting: Report the incident to your supervisor and EHS department according to your institution's policy.

This comprehensive guide provides the necessary framework for handling Quinoline-5-carboxamide. By understanding the rationale behind each step, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Clinician.com. (2009). NIOSH: Use proper PPE with chemo agents. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]

  • CITI Program. (2024). Lab Safety Rules and Guidelines. [Link]

  • Safelyio. (2026). Personal Protective Equipment for Chemical Handling. [Link]

  • Chemical Hazards Emergency Medical Management (CHEMM). Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • PozeSCAF. Chemistry Lab Safety Rules. [Link]

  • DuraLabel. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Personal Protective Equipment. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-5-carboxamide
Reactant of Route 2
Reactant of Route 2
Quinoline-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.